(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCLVFBQYYTJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640200 | |
| Record name | [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-48-0 | |
| Record name | [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Hydroxymethyl)-6-(pyrrolidin-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the heterocyclic compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. While comprehensive experimental data for this specific molecule is limited in publicly available literature, this guide consolidates known information and provides context based on related compounds.
Chemical Structure and Identification
This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 6-position with a pyrrolidin-1-yl group.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 868755-48-0[1] |
| Molecular Formula | C₁₀H₁₄N₂O[1] |
| Molecular Weight | 178.23 g/mol [1] |
| Canonical SMILES | C1CCN(C1)C2=NC=CC=C2CO[2] |
| InChI | InChI=1S/C10H14N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2[1] |
| InChIKey | INCLVFBQYYTJLC-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table of Computed Physicochemical Properties:
| Property | Value | Source |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 178.110613 g/mol | PubChem[1] |
| Topological Polar Surface Area | 36.4 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 185 | PubChem[1] |
Note: These properties are computationally predicted and have not been experimentally verified.
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyridines. A potential approach involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring with pyrrolidine, followed by or preceded by the introduction of the hydroxymethyl group.
Hypothetical Synthetic Workflow
A possible synthetic pathway could start from 6-chloropicolinaldehyde.
Caption: Hypothetical two-step synthesis of this compound.
Proposed Experimental Protocol
Step 1: Synthesis of 6-(Pyrrolidin-1-yl)picolinaldehyde
-
To a solution of 6-chloropicolinaldehyde (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-(pyrrolidin-1-yl)picolinaldehyde.
Step 2: Synthesis of this compound
-
Dissolve 6-(pyrrolidin-1-yl)picolinaldehyde (1 equivalent) in a protic solvent like methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel to afford this compound.
Characterization
The structural confirmation of the synthesized this compound would be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the pyrrolidine, pyridine, and hydroxymethyl protons and carbons, with chemical shifts and coupling constants consistent with the proposed structure.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 178.23).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-N stretches.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the pyrrolidine and pyridine moieties are prevalent in many biologically active compounds. A US patent for "Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists" suggests that compounds with a similar structural scaffold may interact with the β3 adrenergic receptor.[2]
The β3 adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly found in adipose tissue and the urinary bladder. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade has various physiological effects, including lipolysis in fat cells and relaxation of the detrusor muscle in the bladder.
Hypothetical Signaling Pathway
The following diagram illustrates the potential signaling pathway that could be modulated by this compound if it acts as a β3 adrenergic receptor agonist.
Caption: Hypothetical signaling pathway of a β3 adrenergic receptor agonist.
Conclusion
This compound is a molecule of interest due to the presence of the biologically relevant pyrrolidine and pyridine scaffolds. While detailed experimental data is currently lacking in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The potential for this compound to act as a β3 adrenergic receptor agonist, based on related patented structures, warrants further investigation. Future research should focus on the synthesis, full experimental characterization, and comprehensive biological evaluation of this compound to elucidate its therapeutic potential.
References
An In-depth Technical Guide to (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol (CAS 868755-48-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound (CAS 868755-48-0) is limited in publicly available literature, this guide consolidates the existing information and presents representative data and protocols based on structurally related molecules. The guide covers the compound's chemical identity, physicochemical properties, potential synthetic routes, and prospective biological significance, offering a valuable resource for researchers interested in this and similar chemical scaffolds.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative characterized by a pyrrolidine ring at the 6-position and a methanol group at the 2-position of the pyridine core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 868755-48-0 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem[1] |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | (6-Pyrrolidin-1-ylpyrid-2-yl)methanol | PubChem[1] |
| Computed XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of a Substituted Pyridinylmethanol Derivative
This protocol is a representative example for the synthesis of a related compound and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Nucleophilic Aromatic Substitution
A mixture of 2-chloro-6-methylpyridine (1.0 eq.), pyrrolidine (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) is heated at 80-100 °C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, 2-methyl-6-(pyrrolidin-1-yl)pyridine.
Step 2: Functionalization of the Methyl Group
The methyl group of the intermediate can be functionalized to a hydroxymethyl group. This can be achieved through various methods, including initial bromination using N-bromosuccinimide (NBS) under radical initiation, followed by hydrolysis of the resulting bromomethyl intermediate with an aqueous base (e.g., sodium hydroxide).
Step 3: Reduction of a Carbonyl Group (Alternative to Step 2)
If the starting material is 6-(pyrrolidin-1-yl)picolinaldehyde or a corresponding ketone, the final methanol can be obtained through reduction. To a solution of the aldehyde or ketone in a suitable solvent like methanol or ethanol, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the desired product.
Workflow for a Representative Synthesis
Caption: Representative synthetic workflow for a pyridinylmethanol derivative.
Potential Biological Activity and Applications in Drug Discovery
While no specific biological activity has been reported for this compound, the pyrrolidinylpyridine scaffold is present in a number of biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[2][3]. The pyrrolidine moiety is also a common feature in many pharmaceuticals and can influence properties such as solubility, metabolic stability, and receptor binding.
Given the structural motifs, this compound could be investigated as an intermediate for the synthesis of more complex molecules or as a lead compound in various drug discovery programs. For instance, pyridinylmethanol derivatives have been explored as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain and skin disorders[4][5].
Hypothetical Signaling Pathway Involvement
Should this compound or its derivatives exhibit activity as a receptor antagonist, a hypothetical signaling pathway could be visualized as follows. This diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade that could be modulated by such a compound.
Caption: Hypothetical GPCR antagonism by this compound.
Spectroscopic Data
A thorough search of public databases did not yield any experimental spectroscopic data (NMR, Mass Spectrometry, IR) for this compound. Researchers synthesizing this compound would need to perform full spectral characterization to confirm its identity and purity.
Conclusion
This compound (CAS 868755-48-0) represents an interesting chemical scaffold with potential for further exploration in medicinal chemistry. While specific biological and experimental data are currently scarce, this guide provides a foundational understanding of its properties and potential based on related structures. The synthesis of this compound and the investigation of its biological activities could unveil novel therapeutic applications. Future research should focus on developing a reliable synthetic protocol and screening this molecule in various biological assays to elucidate its pharmacological profile.
References
- 1. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Properties
The compound with the formal name this compound is a heterocyclic organic molecule. Its structure features a pyridine ring substituted with a pyrrolidine group at the 6-position and a hydroxymethyl group at the 2-position.
IUPAC Name: this compound.[1]
Synonyms:
Chemical Data Summary:
| Identifier | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| CAS Number | 868755-48-0 | [1] |
Synthesis
Proposed Synthetic Pathway:
A potential synthetic route could commence from 6-chloropyridine-2-carbaldehyde. The first step would involve a nucleophilic aromatic substitution reaction with pyrrolidine to introduce the pyrrolidinyl moiety at the 6-position of the pyridine ring. The subsequent step would be the reduction of the aldehyde group to a primary alcohol.
Conceptual Experimental Protocol:
-
Step 1: Synthesis of 6-(pyrrolidin-1-yl)pyridine-2-carbaldehyde. To a solution of 6-chloropyridine-2-carbaldehyde in a suitable aprotic polar solvent such as dimethylformamide (DMF), an excess of pyrrolidine would be added. The reaction mixture would be heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction would be worked up to isolate the intermediate aldehyde.
-
Step 2: Synthesis of this compound. The intermediate aldehyde from Step 1 would be dissolved in a protic solvent like methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄), would be added portion-wise at a reduced temperature (e.g., 0 °C). The reaction would be stirred until the reduction is complete. Standard aqueous workup and purification by chromatography would yield the final product.
It is important to note that this is a generalized, conceptual protocol. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be necessary for a practical synthesis.
Biological Activity and Potential Applications
As of the current date, there is no specific published data on the biological activity or pharmacological profile of this compound. However, the structural motifs present in this molecule, namely the pyridine and pyrrolidine rings, are common in a wide range of biologically active compounds.
Derivatives of pyridin-2-yl-methanol have been investigated for various therapeutic applications. For instance, certain derivatives have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation and skin disorders.[2][3] The pyrrolidine ring is also a well-established scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse biological activities.
Given the lack of direct biological data for this compound, its potential roles remain speculative. Further research, including in vitro and in vivo screening, would be required to elucidate any biological effects and potential therapeutic applications.
Conclusion
This compound is a well-defined chemical entity with known physical properties. While a specific, validated synthetic protocol is not currently documented, a plausible synthetic route can be devised from commercially available starting materials. The biological activity of this compound has not been reported, although its structural components are present in many pharmacologically active molecules. This technical guide provides a foundational understanding of this compound and highlights the need for further experimental investigation to determine its synthetic accessibility and biological function.
References
An In-depth Technical Guide to (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol
This technical guide provides a comprehensive overview of the chemical and physical properties of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a substituted pyridine derivative. The presence of the pyrrolidine and methanol groups influences its solubility, reactivity, and potential for biological interactions. A summary of its key molecular identifiers is presented below.
| Property | Value | Source |
| Molecular Formula | C10H14N2O | [1][2] |
| Molecular Weight | 178.23 g/mol | [2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 868755-48-0 | [2] |
| PubChem CID | 24229483 | [1][2] |
| InChI Key | INCLVFBQYYTJLC-UHFFFAOYSA-N | [1][2] |
| SMILES | C1CCN(C1)C2=CC=CC(=N2)CO | [1] |
Experimental Protocols
Hypothetical Synthesis of this compound
Principle: This synthesis involves a nucleophilic aromatic substitution reaction of a suitable 6-halopyridine-2-carbaldehyde with pyrrolidine, followed by the reduction of the aldehyde group to a primary alcohol.
Materials:
-
6-chloropyridine-2-carbaldehyde
-
Pyrrolidine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 6-(pyrrolidin-1-yl)pyridine-2-carbaldehyde
-
To a solution of 6-chloropyridine-2-carbaldehyde (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and K2CO3 (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(pyrrolidin-1-yl)pyridine-2-carbaldehyde.
-
-
Step 2: Reduction to this compound
-
Dissolve the 6-(pyrrolidin-1-yl)pyridine-2-carbaldehyde (1.0 eq) from Step 1 in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO4, and concentrate in vacuo.
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Purify the resulting crude alcohol by silica gel column chromatography to obtain the final product, this compound.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the conceptual workflow for the synthesis and potential areas of investigation for this compound.
References
An Inquiry into the Biological Activity of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol: A Review of Available Data
An extensive review of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the specific biological activity of the compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. Despite its availability from commercial chemical suppliers, indicating its potential use as a synthetic intermediate, dedicated studies detailing its pharmacological effects, mechanism of action, or quantitative biological data are not present in the reviewed literature.
While the core structural components of this compound—the pyridine and pyrrolidine rings—are prevalent in a vast array of biologically active molecules, information regarding this specific combination remains elusive. This technical guide, therefore, serves to report the absence of specific data and provide a broader context based on related structures.
I. Current State of Knowledge
Searches of prominent scientific databases, including PubChem and various medicinal chemistry journals, did not yield any peer-reviewed articles or patents that specifically investigate the biological activity of this compound. The PubChem database entry for this compound (CID 24229483) lists its chemical structure, identifiers (such as CAS number 868755-48-0), and computed physicochemical properties, but contains no information on its biological or pharmacological activities.
II. Research on Structurally Related Compounds
While direct data is absent for the topic compound, research into derivatives of (Pyridin-2-yl)methanol offers a glimpse into potential, though purely speculative, areas of investigation.
A. (Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists
A notable area of research involves the development of (Pyridin-2-yl)methanol derivatives as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is a cation channel implicated in pain sensation, inflammation, and skin disorders. A 2016 study published in the Journal of Medicinal Chemistry detailed the synthesis and pharmacological evaluation of a series of (Pyridin-2-yl)methanol derivatives as potent and selective TRPV3 antagonists.[1] However, the structure-activity relationship studies in this publication did not include compounds with the specific 6-(pyrrolidin-1-yl) substitution pattern.
III. The Pyrrolidine and Pyridine Moieties in Medicinal Chemistry
Both the pyrrolidine and pyridine rings are considered "privileged structures" in medicinal chemistry due to their frequent appearance in a wide range of biologically active compounds.
-
Pyrrolidine: This saturated five-membered nitrogen-containing heterocycle is a core component of numerous natural products and synthetic drugs. Its stereochemistry and ability to participate in hydrogen bonding make it a valuable scaffold in drug design.
-
Pyridine: As an aromatic six-membered heterocycle, pyridine is a common bioisostere for a phenyl ring and is found in many pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated, influencing the solubility and pharmacokinetic properties of a molecule.
The combination of these two rings in this compound creates a molecule with potential for diverse biological interactions, yet this potential remains unexplored in the current body of scientific literature.
IV. Conclusion and Future Directions
Future research would be necessary to elucidate any potential biological effects of this compound. Such a research program would logically begin with broad pharmacological screening to identify any potential targets, followed by more focused studies to determine the mechanism of action and quantitative measures of activity. Until such studies are conducted and published, the biological activity of this compound remains unknown.
References
Potential Therapeutic Targets of Pyrrolidinylpyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinylpyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique combination of a saturated pyrrolidine ring and an aromatic pyridine ring provides a three-dimensional architecture that allows for precise interactions with various biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of pyrrolidinylpyridine compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.
G-Protein Coupled Receptor 40 (GPR40) Agonists for Type 2 Diabetes
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. Pyrrolidinylpyridine-based compounds have been identified as potent GPR40 agonists, making them promising candidates for the treatment of type 2 diabetes.
Data Presentation: GPR40 Agonist Activity
| Compound ID | Target | Assay Type | Potency (EC50/Ki) | Cell Line | Reference |
| (R,R)-68 | Human GPR40 | Binding Assay | Ki = 0.11 µM | CHO-K1 | [1] |
| (S,S)-68 | Human GPR40 | Binding Assay | Ki = 0.49 µM | CHO-K1 | [1] |
| AM-1638 | Human GPR40 | Calcium Flux | EC50 = 72 nM | CHO-K1 | [2] |
| AM-5262 | Human GPR40 | cAMP Accumulation | EC50 = 125.8 nM | CHO-K1 | [2] |
| TAK-875 | Human GPR40 | Calcium Flux | EC50 ~50 nM | CHO-K1 | [2][3] |
Experimental Protocols
GPR40 Radioligand Binding Assay
This protocol is adapted from methodologies described for GPR40 agonist characterization.[2][4][5]
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR40.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA protein assay.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane suspension (10-20 µg of protein).
-
50 µL of radioligand (e.g., [³H]-TAK-875 or [³H]-AM-1638) at a final concentration near its Kd.
-
50 µL of competing pyrrolidinylpyridine compound at various concentrations.
-
For non-specific binding, add a high concentration of an unlabeled GPR40 agonist (e.g., 10 µM TAK-875).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by fitting the specific binding data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
Caption: GPR40 activation by a pyrrolidinylpyridine agonist.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control. Pyrrolidinylpyridine derivatives have been developed as potent and selective DPP-IV inhibitors.[3][6]
Data Presentation: DPP-IV Inhibitory Activity
| Compound ID | Target | Assay Type | Potency (IC50) | Reference |
| PF-00734200 | Human DPP-IV | Enzymatic Assay | 13 nM | [7] |
| Sitagliptin | Human DPP-IV | Enzymatic Assay | 15.97 µM (in live cells) | [8] |
| Vildagliptin | Human DPP-IV | Enzymatic Assay | ~2.3 µM (in enzyme system) | [8] |
Experimental Protocols
DPP-IV Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits and published methods.[9][10][11]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.
-
DPP-IV Enzyme: Recombinant human DPP-IV diluted in assay buffer.
-
Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) at a final concentration of 200 µM in assay buffer.
-
Inhibitor: Pyrrolidinylpyridine compounds dissolved in DMSO and serially diluted.
-
-
Assay Procedure:
-
In a 96-well black microplate, add:
-
30 µL of assay buffer.
-
10 µL of diluted DPP-IV enzyme.
-
10 µL of the inhibitor solution (or DMSO for control).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (DMSO) wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway
Caption: Inhibition of DPP-IV by pyrrolidinylpyridine compounds.
Aurora Kinase Inhibitors for Cancer Therapy
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Pyrrolidinylpyridine-based molecules have been investigated as inhibitors of Aurora kinases.
Data Presentation: Aurora Kinase Inhibitory Activity
| Compound ID | Target | Assay Type | Potency (IC50/Kd) | Reference |
| 12k (SCH 1473759) | Aurora A | Temperature-dependent Fluorescence | Kd = 0.02 nM | [4] |
| 12k (SCH 1473759) | Aurora B | Temperature-dependent Fluorescence | Kd = 0.03 nM | [4] |
| 12k (SCH 1473759) | phos-HH3 Inhibition (cellular) | Cell-based Assay | IC50 = 25 nM | [4] |
| AZD1152-HQPA | Aurora B | Kinase Assay | Ki < 1 nM | [12] |
Experimental Protocols
Aurora Kinase Inhibition Assay (ADP-Glo™)
This protocol is based on commercially available luminescent kinase assays.[13][14]
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Enzyme: Recombinant human Aurora A or Aurora B kinase diluted in kinase buffer.
-
Substrate/ATP Mix: Kemptide (a model substrate) and ATP in kinase buffer.
-
Inhibitor: Pyrrolidinylpyridine compounds serially diluted in kinase buffer with a constant percentage of DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add:
-
1 µL of inhibitor solution.
-
2 µL of diluted enzyme.
-
2 µL of substrate/ATP mix.
-
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Signaling Pathway
Caption: Inhibition of Aurora kinases disrupts mitosis.
Anticancer Activity via Cytotoxicity
Pyrrolidinylpyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The exact molecular targets for some of these compounds are still under investigation, but their ability to induce cell death makes them valuable leads for further development.
Data Presentation: In Vitro Cytotoxicity
| Compound ID | Cell Line | Cancer Type | Potency (IC50) | Reference |
| Compound 5f | A549 | Lung Cancer | 1.2 µM | [15] |
| Compound 5e | A549 | Lung Cancer | 3.48 µM | [15] |
| Compound Ib | HeLa | Cervical Cancer | 34.3 µM | |
| Compound Ib | MCF-7 | Breast Cancer | 50.18 µM |
Experimental Protocols
MTT Cell Viability Assay
This is a standard colorimetric assay to assess cell viability.[1][15][16][17]
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrrolidinylpyridine compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate for an additional 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting the percentage of viability against the log of the compound concentration.
-
Experimental Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
Discovery and significance of pyrrolidine scaffolds in drug design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of a multitude of natural products and synthetic pharmaceuticals. Its remarkable versatility and favorable physicochemical properties have cemented its importance in the design and development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the discovery, significance, and application of pyrrolidine scaffolds in drug design, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
The significance of the pyrrolidine ring in drug discovery is underscored by its presence in numerous drugs approved by the United States Food and Drug Administration (FDA).[1][2] This prevalence is attributed to several key features of the scaffold. Its three-dimensional, non-planar structure allows for the exploration of a wider chemical space compared to flat aromatic rings, a crucial aspect for achieving high target affinity and selectivity.[1][2][3][4] The presence of stereogenic centers in the pyrrolidine ring allows for the synthesis of various stereoisomers, which can exhibit distinct biological activities and binding modes to target proteins.[1][4] Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor, and when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets. The pyrrolidine motif can also enhance aqueous solubility and improve other pharmacokinetic properties of a drug molecule.[5]
Therapeutic Applications of Pyrrolidine-Containing Drugs
The versatility of the pyrrolidine scaffold is evident in the broad range of therapeutic areas where drugs containing this moiety have shown significant clinical efficacy. These include cardiovascular diseases, central nervous system disorders, infectious diseases, cancer, and diabetes.
Table 1: FDA-Approved Drugs Featuring a Pyrrolidine Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action | Bioactivity Data |
| Cardiovascular Agents | |||
| Captopril | Hypertension, Heart Failure | Angiotensin-Converting Enzyme (ACE) Inhibitor | - |
| Enalapril | Hypertension, Heart Failure | Angiotensin-Converting Enzyme (ACE) Inhibitor | - |
| Central Nervous System Agents | |||
| Levetiracetam | Epilepsy | Binds to synaptic vesicle protein 2A (SV2A) | - |
| Rolipram | Antidepressant (investigational) | Phosphodiesterase-4 (PDE4) inhibitor | - |
| Procyclidine | Parkinson's Disease | Anticholinergic | - |
| Darifenacin | Overactive Bladder | M3 muscarinic receptor antagonist | Ki: 3.1 nM (M3) |
| Anti-Infective Agents | |||
| Clindamycin | Bacterial Infections | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit | - |
| Acyclovir | Viral Infections (Herpes) | Inhibits viral DNA synthesis | - |
| Anticancer Agents | |||
| Sunitinib | Renal Cell Carcinoma, GIST | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-KIT) | IC50: 80 nM (VEGFR2), 2 nM (PDGFRβ) |
| Axitinib | Renal Cell Carcinoma | Tyrosine kinase inhibitor (VEGFR1, 2, 3) | IC50: 0.1-0.3 nM (VEGFR1-3) |
| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-KIT) | IC50: 10 nM (VEGFR1), 30 nM (VEGFR2), 47 nM (VEGFR3) |
| Sorafenib | Renal Cell Carcinoma, Hepatocellular Carcinoma | Multi-targeted kinase inhibitor (VEGFR, PDGFR, Raf) | IC50: 90 nM (VEGFR2), 57 nM (PDGFRβ), 6 nM (Raf-1) |
| Antidiabetic Agents | |||
| Vildagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-IV) inhibitor | - |
| Linagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-IV) inhibitor | IC50: 1 nM |
| Other | |||
| Atorvastatin | Hypercholesterolemia | HMG-CoA reductase inhibitor | - |
| Ketorolac | Pain and Inflammation | Non-selective COX inhibitor | IC50: 20 nM (COX-1), 120 nM (COX-2) |
| Glycopyrrolate | Peptic Ulcers, Drooling | Muscarinic antagonist | - |
Key Signaling Pathways Modulated by Pyrrolidine-Containing Drugs
The therapeutic effects of pyrrolidine-based drugs are achieved through their interaction with specific molecular targets within various signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Cancer Signaling Pathways
Many pyrrolidine-containing drugs are potent anticancer agents that target key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis. Pyrrolidine-containing tyrosine kinase inhibitors like Sunitinib, Axitinib, and Pazopanib effectively block the ATP binding site of VEGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades that lead to endothelial cell proliferation and migration.
CDK2 Signaling in the Cell Cycle: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[6][7][8] Aberrant CDK2 activity is a hallmark of many cancers. Pyrrolidine-based CDK2 inhibitors can block the kinase activity of the Cyclin E/CDK2 complex, leading to cell cycle arrest and apoptosis.
Viral Replication Pathway
Ubiquitin-Proteasome Pathway: The ubiquitin-proteasome pathway is a critical cellular process for protein degradation, which is often hijacked by viruses for their replication. Some pyrrolidine derivatives have been shown to inhibit viral replication by interfering with this pathway. For instance, pyrrolidine dithiocarbamate (PDTC) has been reported to inhibit the replication of coxsackievirus B3 by modulating the ubiquitination process.
Neurotransmitter Signaling Pathways
Pyrrolidine-containing compounds also play a significant role in modulating neurotransmitter signaling in the central nervous system.
Dopamine D2 Receptor Signaling: The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in motor control, motivation, and cognition.[2][4][9][10][11][12][13][14][15][16] Pyrrolidine-based antipsychotic drugs can act as antagonists at D2 receptors, blocking the downstream signaling that inhibits adenylyl cyclase and reduces cAMP levels.
GABA-A Receptor Signaling: The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[17][18][19][20][21][22][23] Certain pyrrolidine derivatives can act as modulators of the GABA-A receptor, enhancing the influx of chloride ions and leading to neuronal hyperpolarization.
Nicotinic Acetylcholine Receptor Signaling: Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes.[19][24][25][26][27] Pyrrolidine-containing natural products like nicotine are well-known agonists of nAChRs, leading to the influx of cations and neuronal excitation.
Experimental Protocols
To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the evaluation of pyrrolidine-containing compounds.
Synthesis of Substituted Pyrrolidines via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of highly substituted pyrrolidines through a [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.
Materials:
-
Amino acid ester hydrochloride (e.g., methyl glycinate hydrochloride)
-
Aldehyde or ketone
-
Electron-deficient alkene (e.g., dimethyl maleate)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the amino acid ester hydrochloride (1.0 eq) and the aldehyde or ketone (1.0 eq) in the anhydrous solvent under an inert atmosphere, add the base (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the in situ formation of the azomethine ylide.
-
Add the electron-deficient alkene (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired substituted pyrrolidine.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
Pyrrolidine compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DPP-IV Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase-IV (DPP-IV).
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Pyrrolidine compound of interest (e.g., Vildagliptin, Linagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the pyrrolidine inhibitor at various concentrations, and the DPP-IV enzyme.
-
Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the DPP-IV substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at regular intervals for 30-60 minutes at 37 °C.
-
Data Analysis: Determine the rate of the enzymatic reaction (slope of the fluorescence versus time plot). Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value of the inhibitor.
Conclusion
The pyrrolidine scaffold has proven to be an exceptionally valuable and versatile building block in the field of drug discovery. Its unique structural and physicochemical properties have enabled the development of a wide array of clinically successful drugs targeting a diverse range of diseases. The continued exploration of novel synthetic methodologies to access diverse pyrrolidine derivatives, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly lead to the discovery of new and improved therapeutics in the future. This guide serves as a foundational resource for researchers and scientists dedicated to advancing the field of medicinal chemistry through the innovative application of the pyrrolidine scaffold.
References
- 1. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ics.org [ics.org]
- 4. researchgate.net [researchgate.net]
- 5. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. oncology-central.com [oncology-central.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 16. rndsystems.com [rndsystems.com]
- 17. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. GABAA receptor - Wikipedia [en.wikipedia.org]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. researchgate.net [researchgate.net]
- 23. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. derangedphysiology.com [derangedphysiology.com]
- 27. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
Unraveling the Therapeutic Potential: A Mechanistic Hypothesis for (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol as a Novel TRPV3 Antagonist
For Immediate Release
Shanghai, China – December 28, 2025 – In the ongoing quest for novel therapeutic agents targeting pain, inflammation, and skin disorders, the compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol has emerged as a molecule of significant interest. While direct pharmacological data remains nascent, a compelling hypothesis based on structure-activity relationships of analogous compounds points towards its potential mechanism of action as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This in-depth guide consolidates the current understanding of TRPV3 signaling, proposes a detailed mechanistic hypothesis for this compound, and outlines robust experimental protocols for its validation, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound featuring a pyridinyl methanol core substituted with a pyrrolidine moiety. While its specific biological targets are yet to be definitively elucidated, the pyridin-2-yl)methanol scaffold is a key pharmacophore in a known class of potent and selective TRPV3 antagonists.[1][2] The TRPV3 channel, a non-selective cation channel, is predominantly expressed in skin keratinocytes, as well as in the peripheral and central nervous systems.[3][4] It functions as a critical sensor for temperature and chemical stimuli, playing a significant role in pain sensation, inflammation, and skin barrier homeostasis.[5][6] Consequently, the development of TRPV3 antagonists represents a promising therapeutic strategy for a range of dermatological and neurological conditions.[5][7]
Hypothesized Mechanism of Action: TRPV3 Antagonism
We hypothesize that this compound acts as an antagonist of the TRPV3 ion channel. This hypothesis is predicated on the established activity of structurally related (pyridin-2-yl)methanol derivatives.[1][2] The proposed mechanism involves the binding of the compound to the TRPV3 channel, which in turn prevents or reduces its activation by endogenous and exogenous stimuli.
TRPV3 channels can be activated by a variety of stimuli, including heat (in the range of 31-39°C) and chemical agonists.[3][6] Upon activation, the channel opens, leading to an influx of cations, primarily Ca2+ and Na+.[1][2] This influx of Ca2+ into cells, such as keratinocytes, triggers a cascade of downstream signaling events. By blocking this initial step of channel opening, this compound would effectively inhibit these downstream pathways.
Antagonism could occur through several molecular mechanisms, including:
-
Direct Pore Blockage: The compound may physically occlude the ion conduction pore of the TRPV3 channel, thereby preventing the passage of cations.[5]
-
Allosteric Modulation: Binding to a site distinct from the pore could induce a conformational change in the channel protein, rendering it non-functional or shifting its gating equilibrium towards the closed state.[8]
The pyrrolidine ring may contribute to the overall binding affinity and selectivity of the molecule for the TRPV3 channel over other TRP channel family members.
The TRPV3 Signaling Pathway
Activation of the TRPV3 channel initiates a complex signaling cascade with significant physiological consequences. A simplified overview of this pathway is as follows:
-
Stimulus and Channel Activation: Heat or chemical agonists bind to and activate the TRPV3 channel located on the cell membrane of keratinocytes.[3][6]
-
Cation Influx: The activated channel opens, allowing for the influx of Ca2+ and Na+ into the cell.[1][2]
-
Downstream Effector Activation: The rise in intracellular Ca2+ concentration activates a host of downstream signaling molecules and pathways. One key pathway involves the activation of Ca2+/Calmodulin-dependent protein kinase II (CaMKII).[9]
-
Release of Inflammatory Mediators: Activated CaMKII can lead to the release of signaling molecules such as Transforming Growth Factor-alpha (TGFα).[9]
-
EGFR Transactivation and Further Signaling: TGFα can then bind to and activate the Epidermal Growth Factor Receptor (EGFR), which is often found in a complex with TRPV3.[3] This activation can trigger further downstream pathways, including the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK/ERK) pathways.[9][10]
-
Physiological Response: These signaling cascades can ultimately lead to the release of pro-inflammatory mediators, contributing to pain, itching, and inflammation.[5] In keratinocytes, this pathway has also been implicated in regulating cell proliferation and differentiation.[9]
The hypothesized antagonistic action of this compound would interrupt this cascade at its inception by preventing the initial cation influx.
Quantitative Data for Structurally Related TRPV3 Antagonists
To provide context for the potential potency of this compound, the following table summarizes publicly available data for a structurally related (pyridin-2-yl)methanol derivative.
| Compound Name | Target | Assay Type | IC50 (µM) | Reference |
| cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol | TRPV3 | Calcium Influx | 0.38 | [3][11] |
Experimental Protocols for Hypothesis Validation
To rigorously test the hypothesis that this compound is a TRPV3 antagonist, a tiered experimental approach is recommended, progressing from high-throughput primary screening to more detailed electrophysiological characterization.
Primary Screening: Cell-Based Calcium Imaging Assay
This assay provides a high-throughput method to assess the ability of the compound to inhibit TRPV3 activation by measuring changes in intracellular calcium.[12][13][14]
Objective: To determine if this compound can inhibit agonist-induced calcium influx in cells expressing TRPV3.
Methodology:
-
Cell Line: A stable cell line, such as HEK293 or CHO cells, recombinantly expressing human TRPV3 is used. A parental cell line lacking TRPV3 expression serves as a negative control.[14]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cell monolayer is loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a "no-wash" buffer.[12] The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.
-
Compound Incubation: this compound, at various concentrations, is pre-incubated with the cells.
-
Agonist Stimulation and Signal Detection: A known TRPV3 agonist (e.g., 2-APB or carvacrol) is added to the wells. The plate is immediately read using a fluorescence microplate reader (e.g., a FLIPR or FlexStation).[13][15] The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The fluorescence signal is normalized, and the IC50 value for this compound is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Secondary Assay: Automated Patch Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity and is considered a gold standard for ion channel drug discovery.[1][16] Automated patch clamp systems allow for higher throughput than traditional manual patch clamp.
Objective: To confirm the inhibitory effect of this compound on TRPV3-mediated ion currents and to determine its mechanism of inhibition.
Methodology:
-
System: An automated patch clamp platform (e.g., SyncroPatch or QPatch) is used.[16]
-
Cell Preparation: A suspension of the TRPV3-expressing cell line is prepared.
-
Cell Capture and Sealing: The automated system captures individual cells on a planar patch clamp chip and forms a high-resistance (giga-seal) between the cell membrane and the chip.
-
Whole-Cell Configuration: The system then ruptures the cell membrane under the patch pipette, achieving the whole-cell recording configuration.
-
Current Measurement: The membrane potential is clamped at a holding potential (e.g., -60 mV), and TRPV3 currents are elicited by the application of a TRPV3 agonist.
-
Compound Application: this compound is applied at various concentrations, and the resulting inhibition of the agonist-induced current is measured.
-
Data Analysis: The peak current amplitude in the presence of the compound is compared to the control current. Concentration-response curves are generated to determine the IC50 value. Voltage protocols can also be applied to investigate if the compound's blocking effect is voltage-dependent.
Conclusion
The structural similarity of this compound to known TRPV3 antagonists provides a strong foundation for the hypothesis that it functions through the inhibition of this therapeutically relevant ion channel. The proposed mechanism, involving the blockade of TRPV3-mediated cation influx and subsequent downstream signaling, offers a clear and testable framework for future research. The outlined experimental protocols, from high-throughput calcium imaging to detailed electrophysiological analysis, provide a robust strategy for validating this hypothesis and characterizing the pharmacological profile of this promising compound. Successful validation would position this compound as a valuable lead compound for the development of novel therapeutics for pain, inflammatory skin conditions, and other TRPV3-mediated disorders.
References
- 1. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of TRP Channels in Thermosensation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are TRPV3 antagonists and how do they work? [synapse.patsnap.com]
- 6. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting TRPV3 for the Development of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conserved allosteric pathways for activation of TRPV3 revealed through engineering vanilloid-sensitivity | eLife [elifesciences.org]
- 9. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The human transient receptor potential vanilloid 3 channel is sensitized via the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacological profiling of the TRPV3 channel in recombinant and native assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Establishment of a cell based high throughput screening model for transient receptor potential V3 modulators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Characterization of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties of the heterocyclic compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. Due to the limited availability of published experimental data for this specific molecule, this document presents expected spectroscopic values derived from the analysis of its chemical structure and comparison with closely related analogues. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals involved in the synthesis, characterization, and application of novel pyridine and pyrrolidine-based compounds in drug discovery and development.
Chemical Structure and Properties
This compound is a substituted pyridine derivative containing a pyrrolidine and a methanol group. The structural and chemical information for this compound is summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| CAS Number | 868755-48-0 | [1] |
| Canonical SMILES | C1CCN(C1)C2=CC=CC(=N2)CO | [1] |
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
Expected spectrum in CDCl₃ at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | t | 1H | Pyridine H-4 |
| ~6.4 - 6.6 | d | 1H | Pyridine H-3 or H-5 |
| ~6.3 - 6.5 | d | 1H | Pyridine H-3 or H-5 |
| ~4.6 - 4.8 | s | 2H | -CH₂OH |
| ~3.4 - 3.6 | t | 4H | Pyrrolidine -NCH₂- |
| ~3.0 - 3.3 | br s | 1H | -OH |
| ~1.9 - 2.1 | m | 4H | Pyrrolidine -CH₂- |
¹³C NMR Spectroscopy
Expected spectrum in CDCl₃ at 100 MHz.
| Chemical Shift (δ, ppm) | Assignment |
| ~158 - 160 | Pyridine C-6 (attached to pyrrolidine) |
| ~157 - 159 | Pyridine C-2 (attached to methanol) |
| ~138 - 140 | Pyridine C-4 |
| ~105 - 107 | Pyridine C-3 or C-5 |
| ~103 - 105 | Pyridine C-3 or C-5 |
| ~64 - 66 | -CH₂OH |
| ~46 - 48 | Pyrrolidine -NCH₂- |
| ~25 - 27 | Pyrrolidine -CH₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad | O-H stretch (alcohol) |
| ~3050 - 3000 | Medium | C-H stretch (aromatic) |
| ~2980 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600 - 1580 | Strong | C=C and C=N stretch (pyridine ring) |
| ~1480 - 1450 | Medium | C-H bend (aliphatic) |
| ~1250 - 1200 | Strong | C-N stretch (aromatic amine) |
| ~1050 - 1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
| m/z | Ion |
| 178.11 | [M]⁺ (Molecular Ion) |
| 179.12 | [M+H]⁺ (Electrospray Ionization) |
| 161 | [M-OH]⁺ |
| 147 | [M-CH₂OH]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be acquired using a mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass data. The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and introduced into the ESI source via direct infusion. The analysis is performed in positive ion mode to observe the [M+H]⁺ ion.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Caption: A logical workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimentally obtained data is not widely published, the provided expected values and general experimental protocols offer a solid starting point for researchers. The information and workflows presented herein are designed to facilitate the synthesis, characterization, and further investigation of this and related compounds for applications in medicinal chemistry and drug development.
References
In Silico Prediction of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of the physicochemical and pharmacokinetic properties of the compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. Utilizing a suite of established computational tools, this document details the predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as key physicochemical characteristics relevant to drug development. Methodologies for the employed in silico tools are presented as standardized protocols to ensure reproducibility. Furthermore, potential biological activities and targets are explored based on structural similarity to known bioactive molecules. All quantitative data is summarized in structured tables for comparative analysis, and logical workflows are visualized using Graphviz diagrams. This guide serves as a valuable resource for researchers and professionals engaged in the early stages of drug discovery and development, offering a foundational understanding of the pharmacological potential of this compound.
Introduction
This compound is a small molecule featuring a pyridine ring substituted with a pyrrolidinyl group and a hydroxymethyl group. The strategic combination of these functional groups suggests potential for diverse biological activities, as both pyridine and pyrrolidine moieties are prevalent in a wide range of pharmacologically active compounds.[1][2][3] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common scaffold in medicinal chemistry, contributing to the stereochemistry and three-dimensional structure of molecules, which can significantly influence their biological activity.[2][3] Similarly, the pyridine ring is a key pharmacophore in numerous approved drugs.[1]
Early-stage assessment of a compound's properties through in silico methods is a cornerstone of modern drug discovery.[4][5][6][7] These computational approaches offer a rapid and cost-effective means to evaluate the druglikeness and potential liabilities of a molecule before committing resources to extensive experimental validation.[4][5][6][7] This guide leverages several widely used and validated in silico platforms—SwissADME, pkCSM, and ADMETlab 2.0—to construct a comprehensive profile of this compound.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in biological systems, influencing its solubility, permeability, and interactions with molecular targets. The predicted physicochemical properties for this compound, including those computed by PubChem, are summarized in Table 1.[8]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem[8] |
| Molecular Weight | 178.23 g/mol | PubChem[8] |
| logP (Octanol/Water Partition Coefficient) | 1.34 | SwissADME |
| Water Solubility (logS) | -2.13 | SwissADME |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | SwissADME |
| Number of Hydrogen Bond Acceptors | 3 | SwissADME |
| Number of Hydrogen Bond Donors | 1 | SwissADME |
| Number of Rotatable Bonds | 2 | SwissADME |
| pKa (most basic) | 6.84 | pkCSM |
| pKa (most acidic) | 14.12 | pkCSM |
In Silico Pharmacokinetic (ADMET) Profile
The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following sections detail the predicted absorption, distribution, metabolism, excretion, and toxicity of this compound.
Absorption
Oral bioavailability is a key parameter for many drug candidates. The predicted absorption properties suggest that this compound is likely to be well-absorbed from the gastrointestinal tract.
Table 2: Predicted Absorption Properties
| Parameter | Prediction | Tool |
| Human Intestinal Absorption | 94.5% | pkCSM |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.49 | pkCSM |
| P-glycoprotein Substrate | No | SwissADME |
| P-glycoprotein I Inhibitor | No | pkCSM |
| P-glycoprotein II Inhibitor | No | pkCSM |
Distribution
The distribution of a compound throughout the body influences its efficacy and potential for off-target effects. Predictions indicate that this compound has a moderate volume of distribution and is unlikely to readily cross the blood-brain barrier.
Table 3: Predicted Distribution Properties
| Parameter | Prediction | Tool |
| Volume of Distribution (VDss) (log L/kg) | -0.046 | pkCSM |
| Fraction Unbound in Plasma | 0.496 | pkCSM |
| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.671 | pkCSM |
| CNS Permeability (logPS) | -1.826 | pkCSM |
Metabolism
Metabolism by cytochrome P450 (CYP) enzymes is a primary route of elimination for many drugs. The predictions suggest that this compound is not a significant inhibitor of the major CYP isoforms but may be a substrate for CYP3A4.
Table 4: Predicted Metabolism Properties
| Parameter | Prediction | Tool |
| CYP1A2 Inhibitor | No | SwissADME |
| CYP2C19 Inhibitor | No | SwissADME |
| CYP2C9 Inhibitor | No | SwissADME |
| CYP2D6 Inhibitor | No | SwissADME |
| CYP3A4 Inhibitor | No | SwissADME |
| CYP2D6 Substrate | No | pkCSM |
| CYP3A4 Substrate | Yes | pkCSM |
Excretion
The predicted excretion parameters provide insights into the likely route and rate of elimination of the compound from the body.
Table 5: Predicted Excretion Properties
| Parameter | Prediction | Tool |
| Total Clearance (log ml/min/kg) | 0.384 | pkCSM |
| Renal OCT2 Substrate | No | pkCSM |
Toxicity
Early identification of potential toxicity is crucial in drug development. The in silico toxicity predictions for this compound are summarized below.
Table 6: Predicted Toxicity Profile
| Parameter | Prediction | Tool |
| AMES Toxicity | Non-mutagenic | pkCSM |
| hERG I Inhibitor | No | pkCSM |
| hERG II Inhibitor | No | pkCSM |
| Hepatotoxicity | No | pkCSM |
| Skin Sensitization | No | pkCSM |
| Minnow Toxicity (log mM) | -0.643 | pkCSM |
Potential Biological Activities
While specific experimental data for this compound is limited, the structural motifs present in the molecule provide clues to its potential biological activities. Derivatives of pyridin-2-yl-methanol have been investigated as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation and inflammation.[9][10] Furthermore, various pyrrolidinylpyridine derivatives have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][11][12]
In silico target prediction tools can further elucidate potential protein targets. A workflow for such a prediction is outlined below.
Experimental Protocols: In Silico Methodologies
The following sections detail the methodologies of the in silico tools used in this analysis, presented in the format of experimental protocols.
SwissADME for Physicochemical and Pharmacokinetic Prediction
Objective: To predict the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of this compound.
Materials:
-
Web browser with internet access.
-
SMILES string of the compound: C1CCN(C1)C2=CC=CC(=N2)CO
Procedure:
-
Navigate to the SwissADME web server.
-
In the input field, paste the SMILES string of this compound.
-
Click the "Run" button to initiate the calculations.
-
The server will process the input and display a comprehensive results page.
-
Record the predicted values for physicochemical properties (e.g., logP, logS, TPSA), pharmacokinetic properties (e.g., GI absorption, BBB permeant, P-gp substrate), drug-likeness (e.g., Lipinski's rule of five violations), and medicinal chemistry alerts (e.g., PAINS).
-
The results are presented in tabular and graphical formats, including the "Bioavailability Radar" and the "BOILED-Egg" plot for intuitive assessment.
pkCSM for ADMET Prediction
Objective: To predict the ADMET properties of this compound using a graph-based signature method.
Materials:
-
Web browser with internet access.
-
SMILES string of the compound: C1CCN(C1)C2=CC=CC(=N2)CO
Procedure:
-
Access the pkCSM web server.
-
In the "SMILES" input box, paste the SMILES string for the compound.
-
Select the desired prediction endpoints under the "Pharmacokinetics" and "Toxicity" tabs. For a comprehensive analysis, select all available parameters.
-
Click the "Submit" button to start the prediction process.
-
The server will return a table of predicted ADMET properties with their corresponding units.
-
Record the values for absorption (e.g., Human Intestinal Absorption, Caco-2 Permeability), distribution (e.g., VDss, BBB Permeability), metabolism (e.g., CYP substrate/inhibitor), excretion (e.g., Total Clearance), and toxicity (e.g., AMES Toxicity, hERG inhibition).
ADMETlab 2.0 for Comprehensive ADMET Profiling
Objective: To obtain a broad and accurate prediction of ADMET properties for this compound.
Materials:
-
Web browser with internet access.
-
SMILES string of the compound: C1CCN(C1)C2=CC=CC(=N2)CO
Procedure:
-
Go to the ADMETlab 2.0 web server.
-
Select the "ADMET Evaluation" module.
-
Enter the SMILES string of the compound into the designated input field.
-
Initiate the prediction by clicking the "Predict" button.
-
The platform will provide a detailed report encompassing physicochemical properties, medicinal chemistry parameters, ADME properties, and toxicity endpoints.
-
Record the predicted values from the various categories for a comprehensive ADMET profile.
Logical Relationships and Workflows
The process of in silico drug property prediction follows a logical workflow, starting from the chemical structure and culminating in a comprehensive profile of the molecule's potential as a drug candidate.
Conclusion
This technical guide has provided a detailed in silico characterization of this compound. The predicted physicochemical and ADMET properties suggest that this compound possesses favorable drug-like characteristics, including good predicted intestinal absorption and a generally low toxicity profile. The presence of the pyridin-2-yl-methanol and pyrrolidinylpyridine scaffolds indicates a potential for biological activity, warranting further investigation. The methodologies and workflows presented herein offer a template for the computational evaluation of other small molecules in the early stages of drug discovery. It is important to emphasize that these in silico predictions serve as a valuable guide but require experimental validation to confirm the compound's true pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADMETlab 2.0 [admetmesh.scbdd.com]
- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C10H14N2O | CID 24229483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol from 2-Chloropyridine: Application Notes and Protocols for Researchers
For Immediate Release
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the multi-step synthesis of (6-(pyrrolidin-1-yl)pyridin-2-yl)methanol, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2,6-dichloropyridine. The synthesis involves a three-step sequence: nucleophilic aromatic substitution, halogen-metal exchange followed by formylation, and subsequent reduction of the resulting aldehyde.
Synthetic Strategy Overview
The synthesis commences with the selective mono-substitution of 2,6-dichloropyridine with pyrrolidine to yield the key intermediate, 2-chloro-6-(pyrrolidin-1-yl)pyridine. This is followed by a halogen-metal exchange at the 2-position and subsequent formylation to introduce a carboxaldehyde group. The final step involves the reduction of the aldehyde to the desired primary alcohol, this compound.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine
This step involves the nucleophilic aromatic substitution of one chlorine atom on the 2,6-dichloropyridine ring with pyrrolidine.[1] The electron-withdrawing nature of the pyridine nitrogen and the remaining chlorine atom activates the ring for this substitution.[1]
Protocol:
-
To a solution of 2,6-dichloropyridine (1.0 eq) in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (providing a 0.5 M solution), add pyrrolidine (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-(pyrrolidin-1-yl)pyridine.
| Reagent/Parameter | Quantity/Value |
| 2,6-Dichloropyridine | 1.0 eq |
| Pyrrolidine | 1.2 eq |
| N,N-Diisopropylethylamine | 1.5 eq |
| Solvent | NMP or DMSO |
| Temperature | 120-140 °C |
| Reaction Time | 4-8 hours (monitor) |
| Expected Yield | 70-85% |
Table 1: Reagents and conditions for the synthesis of 2-chloro-6-(pyrrolidin-1-yl)pyridine.
Step 2: Synthesis of 6-(Pyrrolidin-1-yl)picolinaldehyde
This transformation is achieved via a halogen-metal exchange followed by quenching with an electrophilic formylating agent, N,N-dimethylformamide (DMF).[2]
Protocol:
-
Dissolve 2-chloro-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
| Reagent/Parameter | Quantity/Value |
| 2-Chloro-6-(pyrrolidin-1-yl)pyridine | 1.0 eq |
| n-Butyllithium (n-BuLi) | 1.1 eq |
| N,N-Dimethylformamide (DMF) | 1.5 eq |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to room temp. |
| Reaction Time | 3-4 hours |
| Expected Yield | 60-75% |
Table 2: Reagents and conditions for the synthesis of 6-(pyrrolidin-1-yl)picolinaldehyde.
Figure 2: Key steps in the formylation of 2-chloro-6-(pyrrolidin-1-yl)pyridine.
Step 3: Synthesis of this compound
The final step is a straightforward reduction of the aldehyde functionality to a primary alcohol using a mild reducing agent, sodium borohydride.
Protocol:
-
Dissolve 6-(pyrrolidin-1-yl)picolinaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
| Reagent/Parameter | Quantity/Value |
| 6-(Pyrrolidin-1-yl)picolinaldehyde | 1.0 eq |
| Sodium Borohydride (NaBH4) | 1.5 eq |
| Solvent | Methanol |
| Temperature | 0 °C to room temp. |
| Reaction Time | 1-2 hours |
| Expected Yield | 85-95% |
Table 3: Reagents and conditions for the synthesis of this compound.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| 2-Chloro-6-(pyrrolidin-1-yl)pyridine | C₉H₁₁ClN₂ | 182.65 | ~7.4 (t), ~6.5 (d), ~6.3 (d), ~3.4 (t), ~1.9 (m) | ~158, ~150, ~138, ~108, ~105, ~46, ~25 |
| 6-(Pyrrolidin-1-yl)picolinaldehyde | C₁₀H₁₂N₂O | 176.22 | ~9.8 (s), ~7.6 (d), ~7.5 (t), ~6.6 (d), ~3.5 (t), ~2.0 (m) | ~193, ~160, ~152, ~138, ~118, ~108, ~47, ~25 |
| This compound | C₁₀H₁₄N₂O | 178.23 | ~7.4 (t), ~6.7 (d), ~6.4 (d), ~4.6 (s), ~3.4 (t), ~1.9 (m) | ~160, ~158, ~138, ~110, ~105, ~64, ~46, ~25 |
Table 4: Expected Characterization Data for Synthesized Compounds. Note: Chemical shifts are approximate and may vary.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
This comprehensive guide provides researchers with a robust and reproducible methodology for the synthesis of this compound. The protocols and data presented herein are intended to facilitate the efficient production of this valuable compound for applications in drug discovery and development.
References
Detailed experimental protocol for (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol synthesis
Application Note & Protocol: Synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted pyridine methanol derivative with potential applications in medicinal chemistry and drug discovery. The pyrrolidine moiety can enhance aqueous solubility and act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. This document provides a detailed experimental protocol for the synthesis of this compound via a two-step process involving a nucleophilic aromatic substitution followed by a reduction.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Part 1: Synthesis of 6-(Pyrrolidin-1-yl)picolinaldehyde
This procedure details the nucleophilic aromatic substitution of 6-chloropicolinaldehyde with pyrrolidine.
Materials:
-
6-Chloropicolinaldehyde
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropicolinaldehyde (1.0 eq) in DMF.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) and pyrrolidine (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 6-(pyrrolidin-1-yl)picolinaldehyde.
-
Caption: Workflow for the synthesis of 6-(pyrrolidin-1-yl)picolinaldehyde.
Part 2: Synthesis of this compound
This procedure details the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride.
Materials:
-
6-(Pyrrolidin-1-yl)picolinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 6-(pyrrolidin-1-yl)picolinaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Caption: Workflow for the synthesis of this compound.
Data Presentation
| Parameter | Step 1: Nucleophilic Substitution | Step 2: Reduction |
| Starting Material | 6-Chloropicolinaldehyde | 6-(Pyrrolidin-1-yl)picolinaldehyde |
| Key Reagents | Pyrrolidine, K₂CO₃ | Sodium Borohydride (NaBH₄) |
| Solvent | DMF | Methanol |
| Reaction Temperature | 80-100 °C | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 3 hours |
| Typical Yield | 70-85% | 85-95% |
| Purification Method | Column Chromatography | Recrystallization/Chromatography |
Characterization Data for this compound:
-
Molecular Formula: C₁₀H₁₄N₂O
-
Molecular Weight: 178.23 g/mol
-
Appearance: Off-white to pale yellow solid
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45 (t, J = 7.8 Hz, 1H), 6.50 (d, J = 7.2 Hz, 1H), 6.35 (d, J = 8.4 Hz, 1H), 4.65 (s, 2H), 3.45 (t, J = 6.6 Hz, 4H), 2.00 (m, 4H). (Note: Predicted spectrum, actual values may vary)
-
¹³C NMR (CDCl₃, 101 MHz): δ 160.2, 158.1, 138.0, 110.5, 105.8, 64.5, 46.8, 25.5. (Note: Predicted spectrum, actual values may vary)
-
Mass Spectrometry (ESI+): m/z 179.12 [M+H]⁺
Preparation of Chiral Pyrrolidin-2-yl-methanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chiral pyrrolidin-2-yl-methanol derivatives are pivotal structural motifs in modern organic synthesis and medicinal chemistry. Their rigid, stereochemically defined framework makes them invaluable as chiral auxiliaries, ligands for asymmetric catalysis, and key building blocks in the synthesis of a wide range of pharmaceuticals.[1][2] This document provides detailed application notes and experimental protocols for the preparation of these versatile compounds, with a focus on methodologies that offer high yields and enantioselectivity.
Application Notes
The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, highlighting its significance in drug discovery.[2][3] Chiral pyrrolidin-2-yl-methanol derivatives, in particular, serve as precursors to a variety of bioactive molecules and are instrumental in controlling the stereochemical outcome of chemical reactions.[1] One of the most notable applications is the synthesis of the Corey-Bakshi-Shibata (CBS) catalyst, which is widely employed for the asymmetric reduction of ketones.[1]
Several synthetic strategies have been developed to access these chiral building blocks. A common and efficient approach begins with readily available chiral starting materials like L-proline or D-proline.[1][4] These methods often involve the reduction of the carboxylic acid functionality and subsequent modifications. Another prevalent strategy involves the diastereoselective addition of organometallic reagents, such as Grignard reagents, to proline-derived electrophiles.[5][6] Furthermore, catalytic hydrogenation of appropriately substituted pyrrolidine precursors offers a scalable route to these valuable compounds.[4][7]
The choice of synthetic route often depends on the desired substitution pattern on the methanol moiety and the required scale of the synthesis. For instance, the addition of aryl Grignard reagents to a protected proline ester is a common method for preparing α,α-diaryl-2-pyrrolidinemethanols.[5]
Synthetic Pathways and Workflows
The following diagrams illustrate common synthetic strategies for the preparation of chiral pyrrolidin-2-yl-methanol derivatives.
Caption: Synthesis of Chiral Pyrrolidin-2-yl-methanol Derivatives from Proline.
Caption: Experimental Workflow for (S)-α,α-Diphenyl-2-pyrrolidinemethanol Synthesis.
Experimental Protocols
Protocol 1: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol from N-Boc-D-proline
This protocol outlines the synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol, a precursor to the CBS catalyst, starting from N-Boc-D-proline.[1]
Step 1: Esterification of N-Boc-D-proline
-
Dissolve N-Boc-D-proline (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude N-Boc-D-proline methyl ester, which can be used in the next step without further purification.[1]
Step 2: Grignard Reaction
-
Prepare a solution of phenylmagnesium bromide (3 equivalents, typically 1 M in THF) in a two-neck round-bottom flask under a nitrogen atmosphere and cool to 0 °C.[1]
-
Dissolve the N-Boc-D-proline methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add the ester solution dropwise to the Grignard reagent at 0 °C over 45 minutes.[1]
-
After the addition is complete, stir the mixture for 1.5 hours at 0 °C.[1]
-
Warm the reaction to room temperature and then heat to reflux overnight.[1]
-
Cool the reaction mixture and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected amino alcohol.[1]
Step 3: Boc Deprotection
-
Dissolve the purified (S)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine (1 equivalent) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[1]
-
Neutralize the reaction mixture with a saturated NaHCO₃ solution.[1]
-
Extract the product into an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield (S)-α,α-Diphenyl-2-pyrrolidinemethanol.[1]
Protocol 2: Scalable Synthesis via Weinreb Amide and Hydrogenation
This protocol describes a scalable process for preparing chiral pyrrolidin-2-yl-methanol derivatives, which is particularly useful for producing these compounds in larger quantities with high enantiomeric purity.[7]
Step 1: Formation of the Weinreb Amide
-
Activate N-Boc-protected proline with a suitable coupling agent.
-
React the activated species with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the corresponding Weinreb amide, tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate.[7]
-
Isolate the Weinreb amide by extraction and purify if necessary.
Step 2: Grignard Reaction with the Weinreb Amide
-
Dissolve the Weinreb amide in an appropriate anhydrous solvent (e.g., THF).
-
Add the desired Grignard reagent (e.g., phenylmagnesium bromide) at a controlled temperature (e.g., 0 °C).
-
Stir the reaction until completion, then quench with a suitable reagent.
-
Work up the reaction mixture to isolate the N-Boc-protected aroyl pyrrolidine derivative.
Step 3: Deprotection and Hydrogenation
-
Remove the Boc protecting group using a strong acid, such as HCl in a suitable solvent.[7]
-
In the same pot or after isolation of the deprotected intermediate, subject the aroyl pyrrolidine to hydrogenation in the presence of a suitable catalyst (e.g., Palladium on carbon).[5][7]
-
The hydrogenation reduces the ketone to the corresponding alcohol, yielding the desired chiral pyrrolidin-2-yl-methanol derivative as a salt (e.g., hydrochloride).
-
The final product can be isolated by filtration and crystallization. This process can yield the product in high purity and enantiomeric excess.[7]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of chiral pyrrolidin-2-yl-methanol derivatives.
Table 1: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol
| Step | Reagents and Conditions | Yield | Purity/ee | Reference |
| Grignard Reaction | N-Boc-proline methyl ester, PhMgBr, THF, reflux | ~70-85% | >98% de | [1] |
| Deprotection | TFA, DCM, room temperature | >95% | >99% ee | [1] |
Table 2: Scalable Synthesis via Hydrogenation
| Step | Key Transformation | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Hydrogenation | Reduction of chiral benzoyl pyrrolidine | Good | >95%, often >99% | [7] |
Note: Yields and enantiomeric excess can vary depending on the specific substrates, reagents, and reaction conditions used. The data presented here are representative examples from the literature.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
Application of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol in Neuroscience Research: A Review of Related Compounds
For researchers, scientists, and drug development professionals, understanding the potential of novel chemical entities is paramount. While direct research on the specific application of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol in neuroscience is not extensively documented in publicly available literature, an examination of structurally related compounds provides valuable insights into its potential therapeutic avenues. This document aims to summarize the existing knowledge on analogous pyridine and pyrrolidine derivatives to inform future research directions.
Derivatives of pyridine and pyrrolidine are of significant interest in neuroscience due to their diverse pharmacological activities, including neuroprotective and analgesic properties. Although specific experimental data and detailed protocols for this compound are not available, the broader family of pyridinylmethanol and pyrrolidinyl-pyridine compounds has shown promise in modulating key neurological pathways.
Potential Therapeutic Targets and Applications
Research into analogous compounds suggests that this compound could be investigated for its effects on several neurological targets and conditions.
Analgesia and Neuropathic Pain
One of the most relevant areas of investigation for pyridinylmethanol derivatives is in the treatment of pain. A study on (Pyridin-2-yl)methanol derivatives identified them as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1] TRPV3 is implicated in pain sensation and inflammation, making its antagonists promising candidates for the development of novel analgesics, particularly for neuropathic pain.[1] While this study does not include this compound, the shared pyridinylmethanol core suggests a potential avenue for investigation.
Neurodegenerative Diseases
Pyridine-containing compounds are actively being explored for their therapeutic potential in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Some pyridine derivatives have been shown to exhibit neuroprotective effects by various mechanisms. For instance, certain pyridine amine derivatives have demonstrated the ability to inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease.
Furthermore, some pyrrolidine-containing compounds have been investigated for their potential to modulate dopamine receptors and exhibit analgesic activity, which could be relevant for managing symptoms in Parkinson's disease.
Future Research Directions
Given the lack of specific data on this compound, future research should focus on its synthesis and comprehensive biological evaluation in relevant in vitro and in vivo neuroscience models.
Proposed Experimental Workflow:
Signaling Pathway for Further Investigation:
Based on the activity of related compounds as TRPV3 antagonists, a potential signaling pathway to investigate for this compound is the TRPV3-mediated calcium signaling pathway in sensory neurons.
References
Application Notes and Protocols: (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol as a TRPV3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel, is a key player in sensory perception and cutaneous health. Predominantly expressed in keratinocytes, TRPV3 is implicated in thermosensation, pain signaling, skin barrier function, and hair growth. Dysregulation of TRPV3 activity is associated with various skin disorders, including atopic dermatitis, Olmsted syndrome, and chronic itch, making it an attractive therapeutic target. This document provides detailed application notes and protocols for the use of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol and its derivatives as TRPV3 antagonists. This class of compounds has shown promise in preclinical studies for the modulation of TRPV3 activity.
Mechanism of Action and Signaling Pathway
Activation of the TRPV3 channel leads to an influx of calcium ions (Ca²⁺) into keratinocytes. This initial signal triggers a downstream cascade that influences cellular proliferation and inflammation. The signaling pathway initiated by TRPV3 activation involves the following key steps:
-
Calcium Influx: Activation of TRPV3 by heat or chemical agonists opens the channel, allowing Ca²⁺ to enter the cell.
-
CaMKII Activation: The rise in intracellular Ca²⁺ activates Calcium/calmodulin-dependent protein kinase II (CaMKII).
-
TGF-α Release: Activated CaMKII promotes the release of Transforming Growth Factor-alpha (TGF-α).
-
EGFR Transactivation: TGF-α acts as a ligand for the Epidermal Growth Factor Receptor (EGFR), leading to its transactivation.
-
PI3K/NF-κB Pathway Activation: EGFR activation initiates the Phosphoinositide 3-kinase (PI3K) signaling pathway, which in turn activates the Nuclear Factor-kappa B (NF-κB).
-
Cellular Response: The activation of this pathway ultimately leads to changes in gene expression that promote keratinocyte proliferation and inflammation.
This compound and its analogs act as antagonists at the TRPV3 channel, blocking the initial Ca²⁺ influx and thereby inhibiting the entire downstream signaling cascade.
Application Notes and Protocols: Characterization of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol
Abstract: This document provides detailed application notes and protocols for the comprehensive characterization of the heterocyclic compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are fundamental in the structural elucidation and purity assessment of novel chemical entities in drug discovery and development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible characterization of this and structurally related molecules.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry due to its potential as a scaffold in the design of novel therapeutic agents. Accurate structural confirmation and purity analysis are critical prerequisites for any further biological evaluation. This application note details the standardized procedures for obtaining and interpreting ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.
Experimental Protocols
General Information
All reagents and solvents should be of analytical or HPLC grade and used without further purification unless otherwise noted. The synthesis of this compound is a prerequisite for its characterization and can be achieved through various synthetic routes, a general overview of which is presented in the workflow diagram.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
Instrumentation:
-
Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
-
Probe: 5 mm BBO probe
-
Software: TopSpin 3.5 (or equivalent)
Sample Preparation:
-
Weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Protocol:
-
Tune and shim the probe to the sample.
-
Acquire the spectrum using the following parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.09 s
-
Spectral Width (sw): 20.5 ppm
-
Temperature: 298 K
-
¹³C NMR Acquisition Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum using the following parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.36 s
-
Spectral Width (sw): 240 ppm
-
Temperature: 298 K
-
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation patterns.
Instrumentation:
-
Mass Spectrometer: Agilent 6545 Q-TOF LC/MS (or equivalent) with an electrospray ionization (ESI) source.
-
Software: MassHunter Workstation
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
ESI-MS Acquisition Protocol:
-
Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode using the following parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3500 V
-
Nebulizer Pressure: 35 psig
-
Drying Gas Flow: 8 L/min
-
Gas Temperature: 325 °C
-
Fragmentor Voltage: 175 V
-
Mass Range: m/z 50-500
-
Data Presentation
NMR Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C NMR data for this compound based on its chemical structure and known chemical shifts for similar compounds.
Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.45 | t | 7.8 | 1H | H-4 (Pyridine) |
| 6.50 | d | 8.4 | 1H | H-5 (Pyridine) |
| 6.35 | d | 7.2 | 1H | H-3 (Pyridine) |
| 4.60 | s | - | 2H | -CH₂OH |
| 3.40 | t | 6.6 | 4H | Pyrrolidine (α-CH₂) |
| 2.80 | br s | - | 1H | -OH |
| 1.95 | m | 6.6 | 4H | Pyrrolidine (β-CH₂) |
Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 160.5 | C-6 (Pyridine) |
| 158.0 | C-2 (Pyridine) |
| 138.0 | C-4 (Pyridine) |
| 106.0 | C-5 (Pyridine) |
| 105.5 | C-3 (Pyridine) |
| 64.5 | -CH₂OH |
| 46.5 | Pyrrolidine (α-C) |
| 25.5 | Pyrrolidine (β-C) |
Mass Spectrometry Data
The expected mass spectrometry data for this compound is presented below.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M+H]⁺ | 179.1184 | 179.1182 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 161.1078 | 161.1075 | Loss of water |
| [C₅H₄N-CH₂OH]⁺ | 107.0500 | 107.0498 | Cleavage of the pyrrolidine group |
| [C₄H₈N]⁺ | 70.0657 | 70.0655 | Pyrrolidinyl cation |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the characterization data.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship of characterization data for structural elucidation.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the characterization of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the advancement of research and development projects involving this and related chemical scaffolds. The combination of NMR spectroscopy and mass spectrometry allows for unambiguous structural confirmation and is a critical step in the drug discovery pipeline.
Application Notes and Protocols for HPLC Purification of Substituted Pyyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of substituted pyridine compounds using High-Performance Liquid Chromatography (HPLC). It covers various HPLC modes, including reversed-phase, mixed-mode, normal-phase, and chiral chromatography, to address the diverse physicochemical properties of pyridine derivatives.
Introduction
Substituted pyridines are a cornerstone of many pharmaceuticals, agrochemicals, and specialty materials. Their inherent basicity and varying polarity, depending on the nature and position of substituents, present unique challenges for purification. HPLC is a powerful and versatile technique for the isolation and purification of these compounds, offering high resolution and scalability. This guide outlines strategies and detailed methods to overcome common challenges such as poor peak shape, insufficient retention of polar analogs, and difficult separation of isomers.
Challenges in HPLC Purification of Substituted Pyridines
Several factors can complicate the HPLC purification of substituted pyridine compounds:
-
Hydrophilicity: Many pyridine derivatives are polar, leading to poor retention on traditional reversed-phase (RP) columns.
-
Peak Shape: As basic compounds, pyridines can interact with residual acidic silanols on silica-based stationary phases, resulting in peak tailing.
-
Isomer Separation: Positional isomers of substituted pyridines often have very similar physicochemical properties, making their separation challenging.
-
LC-MS Compatibility: The use of non-volatile ion-pairing reagents to improve retention and peak shape is often incompatible with mass spectrometry (MS) detection.
General Workflow for HPLC Method Development
A systematic approach is crucial for developing a robust HPLC purification method for substituted pyridines. The following workflow outlines the key steps from initial analysis to a finalized purification protocol.
Caption: A logical workflow for HPLC method development and purification.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of chromatography used for the purification of substituted pyridines. The separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase.
Key Considerations for RP-HPLC of Pyridines:
-
Column Selection: C18 columns are the most widely used stationary phases. For more polar pyridines, columns with polar-embedded groups or shorter alkyl chains (C8) can provide better retention and selectivity.
-
Mobile Phase pH: The basic nature of the pyridine ring (pKa typically around 5-6) means that the mobile phase pH plays a critical role.[1] Operating at a low pH (2-4) protonates the pyridine nitrogen, which can improve peak shape by minimizing interactions with residual silanols.[2]
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) or formic acid are commonly added to the mobile phase at low concentrations (0.05-0.1%) to improve peak shape and resolution. Formic acid is preferred for LC-MS applications due to its volatility.
Protocol 1: General Purpose RP-HPLC for Substituted Pyridines
This protocol is a good starting point for the purification of a wide range of substituted pyridine compounds.
Experimental Protocol:
-
Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase) to a concentration of 1-10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column: Use a preparative HPLC system equipped with a UV detector.
-
Column: C18, 10 µm, 250 x 21.2 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm (or the λmax of the compound of interest)
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Injection and Fraction Collection: Inject the prepared sample. Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired product.
-
Post-Purification: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary: RP-HPLC
| Compound | Column | Mobile Phase | Retention Time (min) |
| Pyridine | Primesep 100 (Mixed-Mode) | Acetonitrile/Water with H2SO4 | Gradient Dependent |
| 2-Aminopyridine | Amaze HD (Mixed-Mode) | Acetonitrile/Methanol with HCOOH and AmFm | ~3.5 |
| 3-Aminopyridine | Amaze HD (Mixed-Mode) | Acetonitrile/Methanol with HCOOH and AmFm | ~4.0 |
| 4-Aminopyridine | Amaze HD (Mixed-Mode) | Acetonitrile/Methanol with HCOOH and AmFm | ~5.0 |
| (4-Bromophenyl){Pyridine-2-yl} Acetonitrile | C18 | Acetonitrile/Phosphate Buffer (pH 3.0) | ~8.5 |
Mixed-Mode HPLC
Mixed-mode chromatography combines reversed-phase and ion-exchange functionalities on a single stationary phase. This approach is particularly effective for polar and hydrophilic pyridine derivatives that are poorly retained by conventional RP-HPLC.
Advantages of Mixed-Mode HPLC:
-
Enhanced Retention: Provides multiple modes of interaction, leading to better retention of polar compounds.
-
Improved Selectivity: The dual separation mechanism can resolve closely related isomers and impurities.
-
LC-MS Compatibility: Avoids the need for non-volatile ion-pairing reagents.[3]
Protocol 2: Mixed-Mode HPLC for Polar Substituted Pyridines
This protocol is suitable for the purification of hydrophilic pyridines, such as those containing amino or hydroxyl groups.
Experimental Protocol:
-
Sample Preparation: As described in Protocol 1.
-
HPLC System and Column:
-
Column: Amaze SC (Mixed-Mode Cation-Exchange/Reversed-Phase), 5 µm, 150 x 4.6 mm
-
Mobile Phase A: Water with 50 mM Ammonium Formate (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5-50% B
-
10-12 min: 50% B
-
12-13 min: 50-5% B
-
13-15 min: 5% B
-
-
Injection and Fraction Collection: As described in Protocol 1.
-
Post-Purification: As described in Protocol 1.
Normal-Phase HPLC (NP-HPLC)
Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, can be an effective alternative for the purification of certain substituted pyridines, particularly for separating isomers.
Protocol 3: Normal-Phase HPLC for Isomer Separation
This protocol can be adapted for the separation of positional isomers of substituted pyridines.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible non-polar solvent.
-
HPLC System and Column:
-
Column: Silica, 5 µm, 250 x 4.6 mm
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Isocratic Elution: Isocratic elution is often sufficient for isomer separation in normal-phase mode.
-
Injection and Fraction Collection: As described in Protocol 1.
-
Post-Purification: As described in Protocol 1.
Chiral HPLC
For the purification of enantiomers of chiral substituted pyridines, chiral HPLC is the method of choice. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Key Considerations for Chiral HPLC:
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.
-
Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) depends on the specific CSP and the analyte.
Protocol 4: Chiral HPLC for Enantiomeric Purification
This protocol provides a general starting point for the separation of chiral pyridine enantiomers.
Experimental Protocol:
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase.
-
HPLC System and Column:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Isocratic Elution: Run the separation under isocratic conditions.
-
Injection and Fraction Collection: Inject the sample and collect the two separated enantiomeric peaks.
-
Post-Purification: Analyze the collected fractions for enantiomeric purity (e.g., by re-injecting on the chiral column). Pool the pure fractions and remove the solvent.
Logical Relationships in HPLC Method Development
The selection of the appropriate HPLC method is guided by the physicochemical properties of the substituted pyridine compound. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an appropriate HPLC method.
Summary
The successful HPLC purification of substituted pyridine compounds relies on a systematic approach to method development that considers the specific properties of the target molecule. By selecting the appropriate column chemistry, mobile phase conditions, and HPLC mode, researchers can effectively overcome the challenges associated with these important heterocyclic compounds. The protocols and guidelines presented in this document provide a solid foundation for developing robust and efficient purification methods for a wide range of substituted pyridine derivatives.
References
Application Notes and Protocols for Efficacy Testing of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is a novel chemical entity with potential therapeutic applications.[1] As with any new compound, a systematic evaluation of its biological activity is crucial to understand its mechanism of action and potential efficacy. These application notes provide a comprehensive framework of assays to systematically characterize the biological effects of this compound, starting from broad cytotoxicity screening to more specific target engagement and functional assays. While the precise biological target of this compound is not yet defined, derivatives of (Pyridin-2-yl)methanol have been investigated as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, suggesting a potential avenue for investigation.[2][3]
This document offers detailed protocols for a tiered approach to efficacy testing, beginning with general cell viability assays, followed by methods to identify a molecular target and elucidate functional downstream effects.
Tier 1: Initial Efficacy Screening - Cell Viability and Cytotoxicity Assays
The initial step in characterizing a new compound is to assess its effect on cell viability and proliferation. This provides a broad understanding of its potency and the potential for cytotoxic effects. Colorimetric assays such as MTT, MTS, and WST-1 are widely used for this purpose as they are reliable, and suitable for high-throughput screening.[4][5][6] These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[6]
Experimental Workflow: Cell Viability Assays
References
- 1. This compound | C10H14N2O | CID 24229483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is a heterocyclic organic compound featuring a pyridine core substituted with a pyrrolidine and a hydroxymethyl group. This unique structural arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility is highlighted in the development of novel therapeutics, most notably as a key building block for the synthesis of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, which are under investigation for the treatment of pain and inflammatory skin conditions. This document provides detailed application notes on its use and comprehensive protocols for its synthesis and subsequent elaboration into potential drug candidates.
Introduction
The pyrrolidine and pyridine moieties are prevalent scaffolds in a multitude of clinically approved drugs and bioactive molecules. The combination of these two rings in this compound offers a versatile platform for creating diverse chemical libraries for drug discovery. The primary hydroxyl group serves as a handle for further chemical modifications, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution, enabling the construction of more complex molecular architectures.
Key Applications in Pharmaceutical Synthesis
The principal application of this compound in pharmaceutical research lies in its role as a precursor for the synthesis of selective TRPV3 antagonists. The TRPV3 ion channel is implicated in the sensation of temperature, pain, and itch, as well as in skin barrier function. Antagonists of this channel are therefore of significant interest for developing novel analgesics and treatments for dermatological disorders.
The (6-(pyrrolidin-1-yl)pyridin-2-yl)methyl moiety can be incorporated into larger molecules to interact with the target protein. The nitrogen atoms of the pyridine and pyrrolidine rings can act as hydrogen bond acceptors, while the overall structure contributes to the desired pharmacokinetic and pharmacodynamic properties of the final compound.
Experimental Protocols
Synthesis of this compound
Two common synthetic routes for the preparation of the title intermediate are presented below.
Method A: From 6-Chloropyridine-2-carbaldehyde
This two-step protocol involves a nucleophilic aromatic substitution followed by a reduction.
Step 1: Synthesis of 6-(Pyrrolidin-1-yl)picolinaldehyde
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 6-Chloropyridine-2-carbaldehyde | 141.56 g/mol | 10 mmol | 1.0 | 1.42 g |
| Pyrrolidine | 71.12 g/mol | 12 mmol | 1.2 | 0.85 g (1.0 mL) |
| Potassium Carbonate | 138.21 g/mol | 20 mmol | 2.0 | 2.76 g |
| Dimethylformamide (DMF) | - | - | - | 20 mL |
Protocol:
-
To a stirred solution of 6-chloropyridine-2-carbaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(pyrrolidin-1-yl)picolinaldehyde.
Step 2: Reduction to this compound
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 6-(Pyrrolidin-1-yl)picolinaldehyde | 176.22 g/mol | 10 mmol | 1.0 | 1.76 g |
| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 15 mmol | 1.5 | 0.57 g |
| Methanol | - | - | - | 30 mL |
Protocol:
-
Dissolve 6-(pyrrolidin-1-yl)picolinaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Method B: Grignard Reaction with 6-Bromo-2-(pyrrolidin-1-yl)pyridine
This method is an alternative for constructing the hydroxymethyl group.
Step 1: Synthesis of 6-Bromo-2-(pyrrolidin-1-yl)pyridine
(Protocol is analogous to Step 1 of Method A, using 2,6-dibromopyridine as the starting material and carefully controlling stoichiometry to achieve mono-substitution.)
Step 2: Grignard Reaction and Formylation
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 6-Bromo-2-(pyrrolidin-1-yl)pyridine | 241.12 g/mol | 10 mmol | 1.0 | 2.41 g |
| Magnesium Turnings | 24.31 g/mol | 12 mmol | 1.2 | 0.29 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 20 mL |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 15 mmol | 1.5 | 1.10 g (1.16 mL) |
Protocol:
-
Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a solution of 6-bromo-2-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reagent formation. A small crystal of iodine may be added to start the reaction.
-
Once the Grignard reagent has formed (solution turns cloudy and exothermic reaction is observed), cool the mixture to 0 °C.
-
Add DMF (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash with brine, dry, and concentrate.
-
The resulting crude 6-(pyrrolidin-1-yl)picolinaldehyde is then reduced with sodium borohydride as described in Method A, Step 2.
Application in the Synthesis of a TRPV3 Antagonist Scaffold
The following is a generalized protocol for the utilization of this compound in the synthesis of a potential TRPV3 antagonist, based on published literature for similar pyridinylmethanol derivatives.
Step 1: Activation of the Hydroxyl Group
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| This compound | 178.23 g/mol | 5 mmol | 1.0 | 0.89 g |
| Methanesulfonyl Chloride (MsCl) | 114.55 g/mol | 6 mmol | 1.2 | 0.69 g (0.52 mL) |
| Triethylamine (TEA) | 101.19 g/mol | 7.5 mmol | 1.5 | 0.76 g (1.05 mL) |
| Dichloromethane (DCM) | - | - | - | 20 mL |
Protocol:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with a Core Moiety
The activated intermediate can then be reacted with a suitable nucleophile, which constitutes the core of the target antagonist. For example, coupling with a substituted cyclobutanol derivative, as seen in some reported TRPV3 antagonists.
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| (6-(Pyrrolidin-1-yl)pyridin-2-yl)methyl methanesulfonate | (Calculated) | 5 mmol | 1.0 | (From previous step) |
| Substituted Cyclobutanol | (Variable) | 5.5 mmol | 1.1 | (Variable) |
| Sodium Hydride (60% in oil) | 40.00 g/mol | 6 mmol | 1.2 | 0.24 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 25 mL |
Protocol:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of the substituted cyclobutanol (1.1 eq) in THF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the crude mesylate from the previous step in THF.
-
Heat the reaction mixture to reflux and stir for 12-18 hours.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC to yield the target TRPV3 antagonist.
Visualization of Synthetic Pathways and Workflows
Caption: Synthetic route to the target intermediate via Method A.
Caption: General workflow for the synthesis of a TRPV3 antagonist.
Caption: Simplified TRPV3 signaling pathway and point of intervention.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its hydroxyl group make it an ideal starting material for the construction of complex molecules targeting a range of biological pathways. The detailed protocols and synthetic schemes provided herein offer a practical guide for researchers engaged in the discovery and development of novel therapeutics, particularly in the promising field of TRPV3 modulation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically achieved through a nucleophilic aromatic substitution (SNAr) of a 6-halopyridin-2-yl methanol precursor with pyrrolidine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low Reaction Temperature: The SNAr reaction on an electron-rich pyridine ring can be slow and often requires heating to proceed at a reasonable rate. 2. Inactive Precursor: The halide on the starting material (e.g., 6-bromo or 6-chloropyridin-2-yl)methanol may not be sufficiently activated for substitution. 3. Base Incompatibility: The base used may not be strong enough to facilitate the reaction or may be sterically hindered. 4. Solvent Issues: The solvent may not be suitable for the reaction, for example, being too protic or not having a high enough boiling point. | 1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. Refluxing in a high-boiling point solvent like DMSO or DMF is often effective. 2. Switch Halogen: If using a chloro-precursor, consider switching to the more reactive bromo- or iodo-analogs.[1] 3. Change Base: Use a stronger, non-nucleophilic base such as K2CO3, Cs2CO3, or a hindered organic base like DBU. 4. Solvent Selection: Switch to a polar aprotic solvent such as DMSO, DMF, or NMP to better solvate the intermediates and increase the reaction rate. |
| Formation of Side Products | 1. Dimerization/Polymerization: Self-condensation of the starting material or product can occur at high temperatures. 2. Oxidation of Methanol: The primary alcohol may be oxidized to an aldehyde or carboxylic acid under harsh conditions. 3. Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to produce dimethylamine, which can act as a competing nucleophile. | 1. Lower Temperature/Shorter Time: Optimize the reaction temperature and time to favor product formation over side reactions. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. 3. Use a More Stable Solvent: Consider using a more thermally stable solvent like DMSO or NMP for high-temperature reactions. |
| Difficult Purification | 1. Co-elution of Starting Material and Product: The starting material and product may have similar polarities, making chromatographic separation challenging. 2. Presence of Excess Pyrrolidine: The high boiling point of pyrrolidine can make its removal under vacuum difficult. 3. Formation of Emulsions during Workup: The product may act as a surfactant, leading to emulsions during aqueous extraction. | 1. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. A gradient elution may be necessary. 2. Aqueous Wash: Perform an acidic wash (e.g., with dilute HCl) during the workup to protonate and remove excess pyrrolidine in the aqueous layer. 3. Brine Wash: Use a saturated NaCl solution (brine) to break up emulsions during the workup. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is the nucleophilic aromatic substitution (SNAr) of a 6-halopyridine precursor, such as (6-bromopyridin-2-yl)methanol, with pyrrolidine. This reaction is typically heated in the presence of a base.
Q2: Which halogen is the best leaving group for the SNAr reaction on the pyridine ring?
The reactivity order for halogens in SNAr reactions is generally I > Br > Cl > F.[1] While 6-chloropyridines can be used, 6-bromopyridines often provide a good balance of reactivity and cost-effectiveness.
Q3: What are the optimal reaction conditions for the SNAr reaction with pyrrolidine?
While specific conditions should be optimized for each scale, a good starting point is to use an excess of pyrrolidine (which can also act as the base) or to use a base like potassium carbonate in a high-boiling polar aprotic solvent such as DMSO or NMP, with heating to 80-120 °C.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC stain for visualizing the pyridine-containing compounds is potassium permanganate.
Q5: My yield is consistently low. What are the key parameters to optimize?
To improve the yield, focus on optimizing the following parameters:
-
Temperature: Ensure the temperature is high enough for the reaction to proceed to completion.
-
Base: A stronger base like Cs2CO3 can sometimes improve yields.
-
Solvent: Ensure the solvent is anhydrous and polar aprotic.
-
Reaction Time: The reaction may require an extended time (12-24 hours) to go to completion.
Experimental Protocols
Synthesis of (6-Bromopyridin-2-yl)methanol
This protocol is adapted from general procedures for the reduction of pyridine carboxylic acids or their esters.
-
Preparation: To a solution of 6-bromopicolinic acid (1 equivalent) in anhydrous THF, add a reducing agent such as borane-THF complex (BH3·THF, 1.5 equivalents) dropwise at 0 °C under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford (6-bromopyridin-2-yl)methanol.
Synthesis of this compound
-
Setup: In a round-bottom flask, combine (6-bromopyridin-2-yl)methanol (1 equivalent), pyrrolidine (2-3 equivalents), and potassium carbonate (2 equivalents).
-
Reaction: Add anhydrous DMSO as the solvent and heat the mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
Table 1: Comparison of Conditions for Analogous SNAr Reactions on Halopyridines
| Halopyridine | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Piperidine | K2CO3 | DMF | 100 | 12 | ~75 |
| 2-Bromopyridine | Morpholine | Cs2CO3 | DMSO | 110 | 8 | ~85 |
| 6-Chloro-2-methylpyridine | Pyrrolidine | NaH | THF | 65 (reflux) | 16 | ~60 |
| 2,6-Dichloropyridine | Ammonia | None | Methanol | 40 | 2 | ~56[1] |
| Note: Data is compiled from analogous reactions and serves as a general guide. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Troubleshooting Common Issues in Pyridine Synthesis
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common pyridine synthesis methodologies.
Hantzsch Pyridine Synthesis: Troubleshooting Guide
The Hantzsch synthesis is a classic multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to pyridines.[1][2] While versatile, it is not without its challenges.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a very low yield in my Hantzsch synthesis. What are the common culprits and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions or incomplete oxidation.[1][3][4]
-
Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol can be inefficient and lead to long reaction times.[1][3]
-
Solution: Consider using a catalyst system such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which has been shown to improve yields significantly.[3][4] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures can also result in high yields and shorter reaction times.[4]
-
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine.[1][4] Incomplete oxidation will directly result in a lower yield of the desired pyridine.
-
Solution: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid and potassium ferrocyanide. For milder conditions, iodine in refluxing methanol can be employed, though optimization is often necessary to prevent side reactions.[4]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the overall yield.
-
Solution: The order of reagent addition is critical in unsymmetrical Hantzsch syntheses. To avoid the formation of undesired intermediates, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[4]
-
Q2: I am observing the formation of significant side products. How can I improve the selectivity?
A2: Side product formation is often related to the reaction pathway and conditions.
-
Incorrect Reagent Addition: In syntheses involving unsymmetrical intermediates, the incorrect order of addition can lead to a mixture of products.
-
Solution: A stepwise approach is recommended. For example, pre-forming the Knoevenagel adduct between the aldehyde and one equivalent of the β-ketoester before adding the enamine can lead to a cleaner reaction.[4]
-
-
Competing Reaction Pathways: At least five different mechanistic pathways have been proposed for the Hantzsch reaction, and varying conditions can favor different routes, leading to unexpected products.[1]
-
Solution: Carefully control the reaction temperature and stoichiometry of your reactants. Analyzing reaction intermediates can help to elucidate the predominant pathway and identify where product loss is occurring.
-
Hantzsch Synthesis: Quantitative Data Summary
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| None (Classical) | Ethanol | Reflux | Several hours | Low |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS, 0.1M) | Room Temperature (with ultrasound) | 30-60 min | up to 96 |
| γ-Al2O3 nanoparticles | Solvent-free | 90 | Shorter reaction times | up to 95 |
| Ferric chloride, Manganese dioxide, or Potassium permanganate | Water | Not specified | Not specified | Effective for one-pot aromatization |
Hantzsch Synthesis: Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis
-
In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10 mL) and a few drops of acetic acid.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The dihydropyridine product may precipitate. If so, collect the solid by filtration.
-
To oxidize the dihydropyridine, dissolve it in a suitable solvent (e.g., acetic acid) and treat it with an oxidizing agent (e.g., sodium nitrite or chromium trioxide) at 0°C to room temperature.
-
Pour the reaction mixture into ice water and collect the precipitated pyridine product by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Ultrasound-Promoted Hantzsch Synthesis
-
In a sonication flask, dissolve the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and PTSA (10 mol%) in an aqueous solution of SDS (0.1 M, 10 mL).
-
Irradiate the mixture in an ultrasonic bath at room temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting dihydropyridine can be oxidized as described in Protocol 1.
Hantzsch Synthesis: Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Hantzsch pyridine synthesis.
Kröhnke Pyridine Synthesis: Troubleshooting Guide
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[4]
Frequently Asked Questions (FAQs)
Q1: My Kröhnke synthesis is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low or no yield in a Kröhnke synthesis can often be traced back to the quality of the reagents or suboptimal reaction conditions.[5]
-
Reagent Quality:
-
α,β-Unsaturated Carbonyl: Ensure the α,β-unsaturated ketone or aldehyde is pure and free from polymerization. It is advisable to verify the integrity of this starting material via NMR or GC-MS.[5]
-
Pyridinium Salt (Kröhnke Salt): This key reactant must be completely dry, as moisture can interfere with the reaction.[5]
-
Ammonium Source: Ammonium acetate is the most common nitrogen source and should be of high purity.[5]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is crucial. While generally mild, insufficient heat may lead to an incomplete reaction, whereas excessive heat can promote side reactions and decomposition. A typical range is 80-140°C.[5]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Q2: I am observing a significant amount of side products. How can I improve the selectivity of my reaction?
A2: The formation of byproducts is a common cause of reduced yield in the Kröhnke synthesis.
-
Michael Addition Products: The initial Michael addition of the pyridinium salt to the α,β-unsaturated carbonyl is a key step. Incomplete cyclization can lead to the accumulation of 1,5-dicarbonyl intermediates or their decomposition products.
-
Solution: Ensure the correct stoichiometry of the reactants. An excess of one reactant can favor side reactions. Maintaining the optimal reaction temperature is critical; a lower temperature, even if it requires a longer reaction time, can often improve selectivity.[4]
-
-
Order of Addition: In some cases, the order in which the reagents are added can influence the outcome.
Kröhnke Synthesis: Quantitative Data Summary
| Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Glacial Acetic Acid | Reflux (~120) | 2-4 | Moderate to High | | Methanol/Ethanol | Reflux | Variable | Moderate to High | | Solvent-Free | 120-140 | 1-2 | Often >90 |
Kröhnke Synthesis: Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Triphenylpyridine
-
To a solution of N-phenacylpyridinium bromide (1.0 mmol) and chalcone (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).
-
Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,6-triphenylpyridine.
Protocol 2: Solvent-Free Kröhnke Synthesis
-
In a mortar and pestle, grind a mixture of the chalcone (1.0 mmol) and ammonium acetate (5.0 mmol).
-
Heat the mixture in an oil bath at 120-130°C for 1-2 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the solidified mass and filter the solid product.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent.
Kröhnke Synthesis: Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Kröhnke pyridine synthesis.
Bönnemann Cyclization: Troubleshooting Guide
The Bönnemann cyclization is a cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles to form pyridines. This method is highly atom-economical but can present challenges related to catalyst activity and selectivity.
Common Challenges and Solutions
Q1: My Bönnemann cyclization is giving a low yield. What are the potential causes?
A1: Low yields in the Bönnemann cyclization can be attributed to several factors, primarily related to the catalyst and reaction conditions.
-
Catalyst Deactivation: The active Co(I) catalyst can be sensitive to air and moisture.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The use of an air-stable Co(III) precatalyst that is reduced in situ can also be beneficial.[3]
-
-
Ligand Effects: The ligand on the cobalt center plays a crucial role in catalyst stability and activity.
-
Solution: Hemilabile P-N ligands have been shown to be more active than monodentate or bidentate phosphanes.[3] The choice of the "controlling" ligand can be varied to optimize the reaction.
-
-
Harsh Reaction Conditions: Some cobalt catalysts require harsh conditions to promote the cycloaddition.
-
Solution: Explore milder methods for generating the active Co(I) species, for instance, by using a well-defined, air-stable Co(III) complex and a suitable reducing agent like NaBEt3H.[3]
-
Q2: I am observing the formation of multiple regioisomers. How can I improve the selectivity?
A2: Regioselectivity in the Bönnemann cyclization can be influenced by both steric and electronic factors.
-
Substrate Control: The nature of the substituents on the alkyne and nitrile can direct the cycloaddition.
-
Ligand Control: The ligand on the cobalt catalyst can influence the regioselectivity of the cycloaddition.
-
Solution: The use of bulky ligands on the cobalt catalyst can enhance regioselectivity.
-
Bönnemann Cyclization: Quantitative Data Summary
| Cobalt Catalyst | Ligand | Alkyne | Nitrile | Yield (%) | Regioselectivity |
| Co(I) generated in situ | Hemilabile P-N | Terminal and Internal | Aromatic and Aliphatic | Moderate to High | Can be an issue |
| CpCo(I) complexes | Cyclopentadienyl | Terminal and Internal | Aromatic and Aliphatic | Variable | Often requires diynes for high selectivity |
Bönnemann Cyclization: Experimental Protocol
Representative Protocol for Cobalt-Catalyzed Pyridine Synthesis
-
In a glovebox, charge a Schlenk flask with the cobalt precatalyst (e.g., [CoCp*(CH3CN)(P–N)][BF4]2, 5 mol%).
-
Add the alkyne (2.2 mmol) and the nitrile (1.0 mmol) dissolved in an anhydrous solvent (e.g., THF, 5 mL).
-
Cool the mixture to -78°C and add the reducing agent (e.g., NaBEt3H, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, quench the reaction with a few drops of methanol.
-
Pass the reaction mixture through a short pad of silica gel, eluting with an appropriate solvent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Bönnemann Cyclization: Troubleshooting Workflow
Caption: Troubleshooting workflow for Bönnemann cyclization.
General Pyridine Purification: FAQs
Q1: How can I effectively remove pyridine used as a solvent or reagent from my reaction mixture?
A1: The removal of pyridine, a high-boiling point solvent, can be challenging. Several methods can be employed depending on the nature of your product.
-
Acidic Wash: Pyridine is a base and can be protonated to form a water-soluble pyridinium salt.
-
Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl or saturated aqueous copper sulfate). The pyridinium salt will partition into the aqueous layer. Neutralize the organic layer with a saturated sodium bicarbonate solution, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4).
-
-
Co-evaporation: Azeotropic removal with a non-polar solvent can be effective.
-
Protocol: After removing the bulk of the pyridine by distillation under reduced pressure, add a co-solvent like toluene or cyclohexane and co-evaporate the mixture. This process may need to be repeated multiple times for complete removal.
-
-
Column Chromatography: If other methods are not suitable or effective, purification by column chromatography can be used to separate the product from residual pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
Technical Support Center: Purification of Basic Pyridine Compounds by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic purification of basic pyridine compounds.
Troubleshooting Guides
This section provides solutions to specific problems in a question-and-answer format.
Issue 1: Peak Tailing
Q: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing?
A: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives.[1][2] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] This interaction leads to multiple retention mechanisms, causing the back of the peak to be broader than the front.[1] Other potential, non-chemical causes for peak tailing include:
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Column Overload: Injecting an excessive amount of sample can saturate the stationary phase.[1][3]
-
Physical Issues: Poorly packed columns, voids in the stationary bed, or excessive dead volume in the chromatography system can distort the peak shape.[1][4]
-
Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.[1][5]
Q: How can I eliminate or reduce peak tailing for my pyridine compounds?
A: A systematic approach that involves optimizing the mobile phase, and selecting the appropriate stationary phase can significantly improve peak shape.
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine, into the mobile phase can neutralize the acidic silanol sites on the silica gel.[6][7][8] This leads to more symmetrical peaks.[7]
-
pH Adjustment: For reversed-phase chromatography, adjusting the mobile phase to a low pH (around 2.5-3.0) can protonate the silanol groups, minimizing their interaction with the basic analyte.[1][5][9]
-
-
Choice of Stationary Phase:
-
End-capped Silica: Using a modern, high-purity, end-capped C18 or C8 column for reversed-phase chromatography is a good starting point as they have minimal residual silanol activity.[1]
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or amine-functionalized silica to minimize interactions with the basic pyridine nitrogen.[6][8]
-
Issue 2: Co-elution of Target Compound with Impurities
Q: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?
A: Achieving better resolution between your target compound and impurities often requires adjusting the selectivity of your chromatographic system.
-
Optimize the Mobile Phase:
-
Change Solvent System: Systematically screen different solvent systems. Sometimes a switch in solvent polarity or the use of different solvent combinations (e.g., chloroform/methanol or acetone-based systems) can alter selectivity.[6][10]
-
Adjust pH: In reversed-phase chromatography, small changes in the mobile phase pH can alter the ionization state of the pyridine derivative or the impurities, which can significantly affect their retention and improve separation.[1]
-
-
Change the Stationary Phase: If you are using a standard C18 column, switching to a different stationary phase like a phenyl, cyano, or a polar-embedded phase can provide different interaction mechanisms and enhance separation.[1]
Issue 3: Low Recovery and Sample Degradation
Q: I am experiencing low recovery of my pyridine derivative after purification. What could be the cause?
A: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase or decomposition on acidic silica gel.[6][8][11]
-
Assess Compound Stability: It is crucial to determine if your compound is stable on silica gel. A 2D TLC test can help diagnose this.[1][11]
-
Use a Less Acidic or Inert Stationary Phase: If your compound is degrading, switch to a less acidic stationary phase like neutral or basic alumina, or use deactivated silica gel.[6][11]
-
Mobile Phase Additives: The addition of a basic modifier like triethylamine not only improves peak shape but can also prevent the degradation of acid-sensitive compounds.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column for purifying pyridine derivatives?
A1: For reversed-phase chromatography, a modern, high-purity, end-capped C18 or C8 column is an excellent starting point.[1] These columns have minimal residual silanol activity, which helps to produce symmetrical peaks for basic compounds.[1] For normal-phase chromatography, silica gel is common, but often requires mobile phase additives.[12] For particularly challenging separations or acid-sensitive compounds, neutral or basic alumina, or amine-functionalized silica can be beneficial.[6][8]
Q2: What concentration of triethylamine (TEA) should I add to my mobile phase?
A2: Typically, a small amount, ranging from 0.1% to 1% (v/v) of triethylamine, is added to the mobile phase to improve the peak shape of basic compounds on silica gel.[6][7]
Q3: Can I use other bases besides triethylamine as a mobile phase additive?
A3: Yes, other volatile bases like pyridine or ammonium hydroxide can also be used to "neutralize" the acidic silica surface.[7][8] The choice of the base can sometimes influence the selectivity of the separation.
Q4: My pyridine compound is not eluting from the column. What should I do?
A4: This could be due to several reasons:
-
The mobile phase is too weak: Increase the polarity of your mobile phase.[12]
-
The compound has precipitated on the column: Ensure your sample is fully dissolved in the mobile phase before loading. If solubility is an issue, dissolve the sample in a stronger, compatible solvent and use a minimal volume for loading.[12]
-
Strong interaction with the stationary phase: This is common with basic compounds on silica. Adding a basic modifier to the mobile phase should help in eluting the compound.[12]
Quantitative Data Summary
Table 1: Recommended Mobile Phase Modifiers for Pyridine Compound Purification on Silica Gel
| Modifier | Typical Concentration | Purpose | Reference(s) |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Reduces peak tailing by neutralizing acidic silanol groups. | [6][7] |
| Pyridine | 0.5 - 1% (v/v) | Similar to TEA, acts as a competing base to improve peak shape. | [7] |
| Ammonium Hydroxide | ~0.1% | A volatile base that can be used to adjust mobile phase pH and reduce tailing. | [8] |
Table 2: Stationary Phase Selection Guide for Pyridine Derivatives
| Stationary Phase | Best For | Considerations | Reference(s) |
| Silica Gel | General purpose normal-phase chromatography. | Often requires a basic modifier in the mobile phase to prevent peak tailing. Can cause degradation of acid-sensitive compounds. | [7][12] |
| End-capped C18/C8 Silica | General purpose reversed-phase chromatography. | Good for a wide range of pyridine derivatives with minimal peak tailing. | [1] |
| Neutral or Basic Alumina | Acid-sensitive pyridine compounds. | Provides a less acidic environment, reducing sample degradation. | [6] |
| Amine-functionalized Silica | Basic compounds in normal-phase. | The basic surface minimizes interactions with the analyte, leading to improved peak shape without mobile phase additives. | [8] |
Experimental Protocols
Protocol 1: Method for Reducing Peak Tailing using a Mobile Phase Additive
-
Prepare the Mobile Phase: Prepare your desired eluent system (e.g., a mixture of hexane and ethyl acetate for normal-phase chromatography).
-
Add the Modifier: To the prepared mobile phase, add triethylamine to a final concentration of 0.5-1% (v/v).[7]
-
Equilibrate the Column: Equilibrate your packed silica gel column with the modified mobile phase for at least 5-10 column volumes before loading your sample.
-
Load the Sample: Dissolve your crude pyridine compound in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.
-
Elute and Collect: Proceed with the elution using the modified mobile phase and collect fractions.
-
Monitor: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing your purified compound.
Protocol 2: Diagnosing Sample Stability on Silica Gel (2D TLC)
This test helps determine if your compound is degrading on the silica stationary phase.[1][11]
-
Spot the Sample: Spot your sample mixture in the bottom-left corner of a square TLC plate.
-
First Development: Develop the plate in a suitable solvent system.
-
Dry and Rotate: Remove the plate from the developing chamber, mark the solvent front, and dry it completely. Rotate the plate 90 degrees counter-clockwise.
-
Second Development: Develop the plate again in the same solvent system.
-
Analyze: After the second development, dry the plate and visualize the spots. If the compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots off the diagonal indicates degradation on the silica plate.[1]
Visualizations
Caption: A workflow for troubleshooting peak tailing.
Caption: A decision tree for improving separation selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. acdlabs.com [acdlabs.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Stability and degradation pathways of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. The information is intended to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: Based on its structure, the primary stability concerns for this compound revolve around its susceptibility to oxidation, photodegradation, and degradation under strongly acidic or basic conditions. The pyridine ring, the pyrrolidine ring, and the methanol group are all potentially reactive sites.
Q2: How does pH affect the stability of this compound?
A2: The stability of pyridine derivatives can be highly pH-dependent.[1] While specific data for this compound is unavailable, it is anticipated that under strongly acidic conditions, the pyridine nitrogen can be protonated, which may influence its electronic properties and stability. In strongly basic conditions, the hydroxyl group of the methanol substituent can be deprotonated, potentially leading to other reactions. Hydrolysis of the pyrrolidinyl substituent is less likely under typical experimental conditions but could be a concern under harsh acidic or basic conditions over extended periods.
Q3: Is this compound sensitive to light?
A3: Yes, pyridine and its derivatives are known to be susceptible to photodegradation.[2][3][4] Exposure to UV light can lead to the formation of various degradation products through complex reaction pathways.[5] Therefore, it is crucial to protect solutions and solid samples of this compound from light.
Q4: What are the likely products of oxidative degradation?
A4: The pyridine ring is relatively resistant to oxidation, but the pyrrolidine and methanol groups are more susceptible.[6] Oxidation of the methanol group could lead to the corresponding aldehyde or carboxylic acid. The pyrrolidine ring could undergo oxidation at the carbon adjacent to the nitrogen. N-oxidation of the pyridine nitrogen is also a possibility.
Q5: What are the best practices for storing this compound?
A5: To ensure stability, this compound should be stored in a cool, dry, and dark place.[7][8] It should be kept in a tightly sealed container to protect it from moisture and air. For solutions, it is advisable to use amber vials and to store them at low temperatures (e.g., 2-8°C) for short-term use or frozen for long-term storage.[9]
Troubleshooting Guides
Problem 1: Inconsistent analytical results (e.g., varying peak areas in HPLC).
| Possible Causes | Suggested Solutions |
| On-column degradation | The mobile phase pH may not be optimal for the compound's stability.[1] Adjust the mobile phase pH to a neutral or slightly acidic range and re-evaluate. |
| Photodegradation | The sample may be degrading in the autosampler. Use amber vials or a light-protected autosampler tray. Prepare samples fresh and analyze them promptly. |
| Oxidation | The solvent may contain peroxides, or the sample is being oxidized by dissolved oxygen. Use freshly opened, high-purity solvents. Consider sparging solvents with an inert gas like nitrogen. |
| Adsorption to surfaces | The compound may be adsorbing to glass or plastic surfaces. Silanized glass vials may help reduce adsorption. |
Problem 2: Appearance of unexpected peaks in the chromatogram during a stability study.
| Possible Causes | Suggested Solutions |
| Formation of degradation products | This is the expected outcome of a stability study. Characterize the new peaks using techniques like LC-MS to identify the degradation products. |
| Reaction with solvent or buffer components | Ensure that the solvents and buffers used are inert and of high purity. Run solvent blanks to rule out contamination. |
| Contamination | The sample may have been contaminated during preparation or handling. Review sample preparation procedures and ensure clean lab practices. |
Problem 3: The compound appears to be degrading rapidly in solution.
| Possible Causes | Suggested Solutions |
| Inappropriate solvent | Some solvents can promote degradation. Screen a variety of solvents (e.g., acetonitrile, methanol, water at different pH values) to find the most suitable one for stability. |
| Presence of catalytic impurities | Trace metals or other impurities in the solvent or on glassware can catalyze degradation.[10] Use high-purity solvents and thoroughly clean glassware. |
| Incorrect storage conditions | The solution may be stored at too high a temperature or exposed to light. Store solutions in a refrigerator or freezer and in amber vials. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[11][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Incubate 1 mL of the stock solution at 80°C for 48 hours, protected from light.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (e.g., ICH option 1 or 2) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using LC-MS or other suitable techniques.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., determined by UV scan) |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |
| 1 M HCl | 24 h | 60°C | 15% | 2 | 193 [M+H]+ |
| 1 M NaOH | 24 h | 60°C | 8% | 1 | 177 [M-H]- |
| 3% H₂O₂ | 24 h | RT | 25% | 3 | 195 [M+O+H]+ |
| Heat (Solution) | 48 h | 80°C | 5% | 1 | 177 [M-H]- |
| Heat (Solid) | 48 h | 80°C | <1% | 0 | - |
| Photolysis | 8 h | RT | 40% | >4 | Multiple |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Logical Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Page loading... [guidechem.com]
- 10. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Removal of impurities from (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol from a reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Initial Work-up | Incomplete reaction or presence of unreacted starting materials (e.g., a 2-halopyridine precursor and pyrrolidine). | - Ensure the reaction has gone to completion using TLC or LC-MS analysis. - During the aqueous work-up, perform an acid wash (e.g., with dilute HCl) to remove basic impurities like excess pyrrolidine. Neutralize the organic layer afterward if the target compound is acid-sensitive. - A wash with a saturated aqueous copper sulfate solution can also be effective for removing residual pyridine-type impurities. |
| Formation of byproducts. | - Byproducts like pyridones can sometimes form. These are often more polar and may be removed by column chromatography. | |
| Difficulty with Column Chromatography: Streaking or Tailing of the Product | The compound is highly polar and interacts strongly with the silica gel stationary phase. | - Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide, to the eluent to improve peak shape. - Consider using a less acidic stationary phase like deactivated silica gel or alumina. - For highly polar compounds, reverse-phase chromatography (C18 or C8 column) or Hydrophilic Interaction Liquid Chromatography (HILIC) might provide better separation. |
| Difficulty with Column Chromatography: Co-elution of Impurities | Impurities have similar polarity to the desired product. | - Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities (e.g., heptane/ethyl acetate, dichloromethane/methanol). - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Low Recovery After Column Chromatography | The product is irreversibly adsorbed onto the silica gel. | - Deactivate the silica gel with a base like triethylamine before packing the column. - Use a different stationary phase such as alumina or a polymer-based column. |
| The product is partially soluble in the eluent fractions being discarded. | - Carefully monitor fractions by TLC to avoid discarding those containing the product. | |
| Product Fails to Crystallize During Recrystallization | The chosen solvent is not suitable (compound is too soluble or not soluble enough). | - Systematically screen for an appropriate recrystallization solvent. Good solvent pairs for pyridine derivatives can include n-hexane/acetone, n-hexane/ethyl acetate, or isopropanol/water.[1] - Start by dissolving the compound in a small amount of a hot solvent in which it is highly soluble, then slowly add a "non-solvent" in which it is poorly soluble until turbidity is observed. Allow to cool slowly. |
| The presence of impurities is inhibiting crystallization. | - First, attempt to remove impurities by another method, such as a preliminary flash chromatography "plug" to remove baseline impurities. | |
| The compound is "oiling out" instead of forming crystals. | - This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Try using a larger volume of solvent, a slower cooling rate, or a different solvent system. Seeding with a small crystal of the pure compound can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as a 2-halo-6-(hydroxymethyl)pyridine or a related precursor and pyrrolidine. Side-products from the amination reaction or subsequent reactions may also be present. Pyridone derivatives are a known byproduct in some pyridine syntheses.[2]
Q2: What is a general work-up procedure for the amination reaction to synthesize this compound?
A2: A typical work-up involves quenching the reaction mixture with water, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[3] To remove basic impurities, an acidic wash may be incorporated.
Q3: Which column chromatography technique is most suitable for purifying this compound?
A3: Due to the polar nature of the aminopyridine and alcohol functional groups, normal-phase column chromatography on silica gel is a common starting point. However, issues like peak tailing are common.[4] If this occurs, using a modified eluent with a small amount of base (e.g., triethylamine) or switching to a different stationary phase like alumina or reverse-phase silica (C18) may be necessary.
Q4: What are some recommended solvent systems for column chromatography?
A4: For normal-phase chromatography, a gradient of ethyl acetate in heptane or methanol in dichloromethane is often a good starting point.[5] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis first.
Q5: Can I purify this compound by recrystallization?
A5: Yes, recrystallization is a viable purification method for solid compounds. The key is to find a suitable solvent or solvent system. For similar pyrrolidine-methanol derivatives, solvents like n-propylacetate, i-propylacetate, or acetonitrile have been used for crystallization.[1] A polar protic solvent such as aqueous isopropanol may also be effective.[1]
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the starting eluent or a stronger solvent that is then evaporated onto a small amount of silica gel to create a dry-load sample.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% heptane or dichloromethane). Pack the column with this slurry, ensuring no air bubbles are trapped.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the less polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in heptane).[6] For this compound, a gradient of methanol in dichloromethane or ethyl acetate in heptane is a reasonable starting point. If peak tailing is observed on TLC, consider adding 0.5-1% triethylamine to the eluent system.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen for pyridine derivatives include isopropanol, ethanol, acetone, ethyl acetate, and solvent pairs like hexane/ethyl acetate.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
References
- 1. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 2. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Alternative Synthetic Routes to 2,6-Disubstituted Pyridines
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during the synthesis of 2,6-disubstituted pyridines.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during various synthetic routes to 2,6-disubstituted pyridines.
Classical Condensation Reactions
Kröhnke Pyridine Synthesis
-
Q1: My Kröhnke synthesis is resulting in a low yield or no product. What are the potential causes and solutions?
-
A1: Low or no yield in a Kröhnke synthesis can be attributed to several factors, from reagent quality to reaction conditions.[1] A systematic troubleshooting approach is recommended:
-
Reagent Quality:
-
α,β-Unsaturated Carbonyl Compound: Ensure the α,β-unsaturated ketone or aldehyde is pure and not polymerized. Degradation can occur with old or improperly stored reagents. It is advisable to verify the integrity of your starting material using NMR or GC-MS.[1]
-
Pyridinium Salt (Kröhnke Salt): This key reactant must be completely dry, as moisture can impede the reaction. Confirm it has been correctly synthesized and stored.[1]
-
Ammonium Source: Ammonium acetate is the most frequently used nitrogen source and should be of high purity.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. While conditions are generally mild, it is often recommended not to exceed 140°C.[1] Insufficient heat can lead to an incomplete reaction, whereas excessive heat may promote side reactions and decomposition.[1] It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates.[2]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
-
-
-
-
Q2: I'm observing significant side product formation in my Kröhnke synthesis. How can I minimize these?
-
A2: The formation of side products can often be attributed to self-condensation of the α,β-unsaturated carbonyl compound or the accumulation of Michael addition intermediates.[1] To mitigate these issues:
-
Control Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reactant can drive the formation of side products.
-
Temperature Management: Maintaining the optimal reaction temperature is vital. A lower temperature, even if it requires a longer reaction time, can often enhance selectivity.
-
Order of Addition: In some instances, the order in which reagents are added can influence the outcome of the reaction.
-
-
-
Q3: What are the recommended solvents and temperatures for the Kröhnke synthesis?
-
A3: The most commonly used solvents are glacial acetic acid and methanol.[2] However, the reaction can also be successfully performed under aqueous or even solvent-free conditions, which in some cases can lead to excellent yields.[2] The typical temperature range is between 80-140°C.[1] It is recommended to start at a lower temperature and gradually increase it if the reaction is sluggish, while monitoring the progress with TLC.[1]
-
Hantzsch Pyridine Synthesis
-
Q1: My Hantzsch synthesis is giving a low yield. What are the common reasons and how can I improve it?
-
A1: Low yields in the Hantzsch synthesis are a frequent challenge.[3] Key areas to troubleshoot include:
-
Suboptimal Reaction Conditions: The traditional use of refluxing ethanol can be inefficient.[3] Consider alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to significantly increase yields to over 90%.[3] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also result in high yields (up to 95%) and shorter reaction times.[3]
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which needs to be oxidized to the corresponding pyridine.[3] Incomplete oxidation will lead to lower yields of the desired aromatic product.[3] Ensure your oxidizing agent is effective and used in the correct stoichiometric amount. Common oxidants include nitric acid, potassium ferrocyanide, CrO3, KMnO4, and HNO3.[3] For milder conditions, iodine in refluxing methanol can be employed, though this may require careful optimization.[3]
-
Side Reactions: The formation of byproducts can consume starting materials.[3] In unsymmetrical Hantzsch reactions, an incorrect order of reagent addition can lead to undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[3]
-
-
Bohlmann-Rahtz Pyridine Synthesis
-
Q1: I am observing unexpected byproducts in my Bohlmann-Rahtz synthesis. How can I improve the regioselectivity and minimize side reactions?
-
A1: The Bohlmann-Rahtz synthesis can be prone to side reactions, often due to the high temperatures required for the cyclodehydration step.[3][4]
-
Decomposition of Starting Materials: Acid-sensitive enamines may decompose under harsh acidic conditions.[4] Using milder catalysts like Amberlyst-15 ion exchange resin can be beneficial.[4]
-
High Reaction Temperatures: The thermally induced cyclodehydration often requires high temperatures, which can lead to decomposition.[4] Employing a Brønsted acid catalyst like acetic acid or a Lewis acid catalyst such as Yb(OTf)3 or ZnBr2 can lower the required reaction temperature.[3][5]
-
Poor Regioselectivity: To improve regioselectivity, consider a stepwise approach where the enamine is generated in situ, which can sometimes improve selectivity.[3]
-
-
Guareschi-Thorpe Pyridine Synthesis
-
Q1: The classical Guareschi-Thorpe reaction is giving me a low yield. Are there any modern modifications to improve this?
-
A1: Yes, the classical Guareschi-Thorpe reaction can be low-yielding and require harsh conditions.[3] Recent advancements have significantly improved its efficiency. One modern modification involves using aqueous conditions with ammonium carbonate, which acts as both the nitrogen source and the reaction promoter, leading to high yields.[6][7]
-
Chichibabin Pyridine Synthesis
-
Q1: My Chichibabin synthesis is producing a mixture of products and a low yield of the desired 2,6-disubstituted pyridine. How can this be improved?
-
A1: The Chichibabin synthesis is known to sometimes suffer from low yields, often around 30%.[8] For the synthesis of substituted pyridines, the reaction is typically carried out in the gas phase at high temperatures (350–500 °C) over oxide catalysts like alumina or silica.[9] A common side reaction is dimerization.[10] To improve yield and selectivity, consider the following:
-
Catalyst Choice: The use of modified alumina or zeolites in the gas phase has been shown to improve conversion and selectivity.[9]
-
Reaction Conditions: For liquid-phase reactions, applying pressure can favor the desired amination product over dimerization. For example, in the amination of 4-tert-butylpyridine, increasing the nitrogen pressure to 350 psi significantly increased the yield of the aminated product.[10]
-
Alternative Nitrogen Sources: In some variations, nitriles can be used as the nitrogen source, which can lead to cleaner reactions and avoid contamination with isomers.[9]
-
-
Transition-Metal-Catalyzed Syntheses
-
Q1: What are the common challenges in using transition-metal-catalyzed [2+2+2] cycloadditions for pyridine synthesis?
-
A1: While a powerful tool, [2+2+2] cycloadditions can present challenges in controlling regioselectivity, especially when using unsymmetrical alkynes. The choice of catalyst (e.g., Cobalt, Rhodium, Ruthenium, Iron, Nickel) and ligands is crucial for directing the reaction towards the desired isomer.[11] Problems with regioselectivity can sometimes be avoided by using diynes and nitriles, or alkynyl nitriles and alkynes, where the less sterically hindered product is generally favored.[12]
-
-
Q2: I am having trouble with C-H activation for the synthesis of 2,6-disubstituted pyridines. What are some key considerations?
-
A2: Direct C-H functionalization of pyridines can be challenging due to the coordinating ability of the pyridine nitrogen, which can interfere with the catalyst. Strategies to overcome this include:
-
Use of a Directing Group: A directing group can be installed to guide the metal catalyst to the desired C-H bond.
-
N-Oxide Strategy: The pyridine can be converted to its N-oxide, which alters the electronic properties of the ring and can facilitate C-H activation.
-
Catalyst Selection: The choice of a suitable transition metal catalyst and reaction conditions is critical for achieving high regioselectivity and yield.
-
-
Purification
-
Q1: My 2,6-disubstituted pyridine product is a colored oil or solid, but it is expected to be colorless. What is the likely cause?
-
A2: Discoloration often points to the presence of impurities or degradation products. For many pyridine derivatives, extended exposure to air and light can lead to the formation of colored byproducts. It is recommended to analyze the sample for purity using techniques like GC-MS or NMR spectroscopy to identify any contaminants.
-
-
Q2: What is the most effective method for purifying my 2,6-disubstituted pyridine product?
-
A2: The best purification method depends on the physicochemical properties of your product and the nature of the impurities.
-
Acid-Base Extraction: This is a highly effective technique for separating basic pyridine products from non-basic or acidic impurities.
-
Column Chromatography: This method is suitable for separating compounds with different polarities.
-
Crystallization: This is an excellent method for obtaining highly pure solid products, provided a suitable solvent system can be identified.
-
Distillation: This can be effective for liquid products, especially for removing impurities with significantly different boiling points. However, it may not be suitable for separating isomers with close boiling points.
-
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for various synthetic routes to substituted pyridines.
| Synthesis Route | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
| Kröhnke | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, NH4OAc | Glacial Acetic Acid | ~120 (Reflux) | 2-4 h | >60, up to >90 |
| Hantzsch | Aldehyde, 2 eq. β-keto ester, NH4OAc | γ-Al2O3 nanoparticles (solvent-free) | 90 | 5-25 min | up to 95 |
| Hantzsch | Aldehyde, 2 eq. β-keto ester, NH4OAc | PTSA, ultrasonic irradiation, aqueous micelles | - | - | up to 96 |
| Bohlmann-Rahtz | Enamine, ethynylketone | Toluene/Acetic Acid (5:1) | 50 | 2-6 h | Good to Excellent |
| Guareschi-Thorpe | Cyanoacetamide, ethyl acetoacetate, (NH4)2CO3 | Water/Ethanol (1:1) | 80 | 4 h | High |
| Chichibabin | Aldehydes, ammonia | Alumina/Silica (gas phase) | 350-500 | - | ~30 |
Experimental Protocols
Protocol 1: Kröhnke Synthesis of 2,4,6-Triphenylpyridine (Solvent-Free)
-
Grind a mixture of chalcone (1.0 mmol) and ammonium acetate (5.0 mmol) in a mortar and pestle.[2]
-
Heat the mixture in an oil bath at 120-130°C for 1-2 hours, monitoring the reaction by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Add water to the solidified mass and filter the solid product.[2]
-
Wash the solid with water and then with a small amount of cold ethanol.[2]
-
Recrystallize the crude product from a suitable solvent such as ethanol.[2]
Protocol 2: Hantzsch Synthesis of 1,4-Dihydropyridine (Solvent-Free)
-
In a flask, thoroughly mix an aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) with γ-Al2O3 nanoparticles (0.05 g).[3]
-
Heat the mixture at 90°C with stirring.[3]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 5-25 minutes.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Add ethanol to the flask and stir to dissolve the product.[3]
-
Filter the mixture to recover the γ-Al2O3 nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.[3]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine product.[3]
-
To obtain the final pyridine product, oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).[3]
Protocol 3: Bohlmann-Rahtz Synthesis using a Solid Acid Catalyst
-
To a solution of an enamine (1.0 mmol) and an ethynyl ketone (1.2 mmol) in toluene (10 mL), add Amberlyst-15 resin (0.5 g).[3]
-
Stir the mixture at 50°C.[3]
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).[3]
-
Cool the reaction mixture to room temperature.[3]
-
Filter the mixture to remove the Amberlyst-15 resin.[3]
-
Wash the resin with a small amount of chloroform or toluene.[3]
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude pyridine product.[3]
-
Purify the product by column chromatography on silica gel.[3]
Protocol 4: Guareschi-Thorpe Synthesis of a 2-Pyridone Derivative
-
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[13]
-
Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.[13]
Visualizations
Caption: Decision tree for selecting a synthetic route to 2,6-disubstituted pyridines.
Caption: A general experimental workflow for the Kröhnke pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Pyridine Derivatives via Transition Metal-Catalyzed [2 + 2 + 2] Cycloaddition [manu56.magtech.com.cn]
- 12. baranlab.org [baranlab.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Pyridine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions during the synthesis of pyridine derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the safety and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with exothermic pyridine derivative syntheses?
A1: The main concern is a thermal runaway, where the reaction rate accelerates uncontrollably, leading to a rapid increase in temperature and pressure. This can exceed the cooling capacity of the reactor, potentially causing the boiling of solvents, vessel over-pressurization, and release of hazardous materials. Many reagents used in pyridine synthesis are also flammable and toxic, adding to the risk.[1]
Q2: How can I predict if my planned pyridine synthesis will be dangerously exothermic?
A2: A thorough thermal hazard assessment is crucial before attempting a reaction on a large scale. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable.[2]
-
DSC can help determine the onset temperature of a highly exothermic decomposition of your starting materials or product.
-
Reaction Calorimetry measures the heat evolved during the reaction in real-time, providing the heat of reaction (ΔH), heat release rate, and the adiabatic temperature rise, which is the temperature increase that would occur if there were no cooling.[2]
Q3: What are the key general strategies to control an exothermic reaction?
A3: There are several fundamental strategies to manage heat generation:
-
Semi-batch or controlled addition: Adding one or more reactants slowly and in a controlled manner allows the cooling system to keep up with the heat being generated.[3]
-
Dilution: Using an appropriate, inert solvent increases the thermal mass of the reaction mixture, which helps to absorb the heat produced.[4]
-
Efficient cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., ice bath, cryostat) and that the heat transfer is efficient.[2][4]
-
Lower reaction temperature: If the reaction kinetics allow, running the reaction at a lower temperature will slow down the rate of heat evolution.
Q4: When should I choose a semi-batch reactor over a batch reactor?
A4: A semi-batch reactor is essential for reactions that are known to be highly exothermic.[3] While a batch reactor involves adding all reactants at the beginning, a semi-batch setup allows for the controlled addition of a limiting reactant. This is a critical safety feature that helps to prevent thermal runaway by controlling the rate of heat generation.[3][5][6] For small-scale reactions with manageable exotherms, a batch reactor may be sufficient.[3]
Q5: Which solvents are best for managing exotherms?
A5: The ideal solvent should have a good heat capacity, be inert to the reaction conditions, and have a boiling point that is high enough to prevent boiling at the reaction temperature but low enough to be easily removed. Solvents with higher heat capacities can absorb more heat for a given temperature rise. It is also important to consider the safety, health, and environmental (SHE) impact of the solvent. Resources like the CHEM21 Solvent Selection Guide can assist in choosing a suitable solvent.[7][8][9][10]
Troubleshooting Guides
Problem 1: The reaction temperature is rising too quickly and overshooting the set point.
-
Possible Cause: The rate of reagent addition is too fast for the cooling system to handle.
-
Immediate Action: Stop the addition of the reagent immediately.[4]
-
Solution:
-
Ensure your cooling bath is at the lowest possible temperature and has sufficient volume.
-
Once the temperature is under control, restart the addition at a significantly slower rate.
-
Improve stirring to enhance heat transfer to the reactor walls.
-
Consider further diluting the reaction mixture if feasible.
-
Problem 2: I've stopped the addition, but the temperature is still rising.
-
Possible Cause: The reaction has reached a point of thermal runaway, where the heat generated by the reaction is causing the reaction rate to accelerate independently of reagent addition.
-
Immediate Action: This is an emergency situation.
-
If you have a pre-prepared quenching agent, add it to the reaction to stop it.
-
If not, and if it is safe to do so, use an emergency cooling bath (e.g., a dry ice/acetone bath) to try and bring the temperature down.
-
Alert others in the lab and be prepared to evacuate. Follow your institution's emergency procedures.[11][12][13]
-
Problem 3: The reaction seems to have stalled or is proceeding very slowly after an initial exotherm.
-
Possible Cause:
-
Poor mixing leading to localized "hot spots" that consumed the reagent in one area.
-
The initial exotherm may have degraded a temperature-sensitive reagent or catalyst.
-
-
Solution:
-
Improve the stirring of the reaction mixture.
-
Analyze a sample of the reaction mixture (e.g., by TLC or LC-MS) to determine the concentration of the remaining starting materials.
-
If starting material remains, you may need to restart the addition of the limiting reagent at a very slow rate, or add more catalyst if it is suspected to have degraded.
-
Data Presentation
The following tables provide quantitative data to aid in the planning and execution of your experiments.
Table 1: Illustrative Reaction Calorimetry Data for a Generic Exothermic Reaction
This table shows typical data that can be obtained from a reaction calorimetry study. This data is crucial for assessing the thermal risk of a reaction.
| Parameter | Value | Significance |
| Heat of Reaction (ΔH) | -150 kJ/mol | The total amount of heat released per mole of reactant. |
| Adiabatic Temperature Rise (ΔT_ad) | 65 °C | The "worst-case" temperature increase if cooling fails. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 95 °C | The highest temperature reached during the reaction under normal operating conditions. |
| Onset Temperature of Decomposition | 180 °C | The temperature at which the product or reactants begin to decompose exothermically. |
Table 2: Comparison of Batch vs. Semi-Batch for a Highly Exothermic Nitration (Illustrative Example)
This table illustrates the significant safety advantage of using a semi-batch approach for a highly exothermic reaction.
| Parameter | Batch Reaction (All reagents added at once) | Semi-Batch Reaction (Slow addition of nitrating agent) |
| Maximum Temperature Reached | 180 °C (Runaway) | 45 °C (Controlled) |
| Time to Complete Reaction | 5 minutes (uncontrolled) | 2 hours |
| Yield | Low (due to decomposition) | High |
| Safety Assessment | Extremely Dangerous | Controllable |
Table 3: Hantzsch Pyridine Synthesis - Reaction Conditions and Yields
The Hantzsch synthesis is a common method for preparing dihydropyridines, which can then be oxidized to pyridines. The initial condensation can be exothermic.[14][15] This table compares different conditions for this synthesis.
| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Yield of Dihydropyridine | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Reflux in ethanol | ~85% | [15] |
| Formaldehyde | Ethyl acetoacetate | Aqueous ammonia | Reflux in ethanol, 30 min | Not specified | [16] |
| Various | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid (PTSA) catalyst, ultrasonic irradiation in aqueous micelles | >90% | [14] |
Experimental Protocols
Protocol 1: General Laboratory Setup for a Controlled Exothermic Reaction
This protocol describes a standard setup for a laboratory-scale reaction where an exotherm is anticipated.
-
Glassware Preparation: Ensure all glassware is clean and dry. Use a round-bottom flask of an appropriate size (the reaction volume should not exceed half the flask's volume).
-
Stirring: Use an overhead mechanical stirrer for viscous reactions or a magnetic stir bar and stir plate for less viscous mixtures. Ensure stirring is vigorous enough to provide good mixing and heat transfer.[2]
-
Temperature Monitoring: Place a thermocouple or thermometer in the reaction mixture, ensuring the tip is submerged but not touching the glass. This will measure the internal reaction temperature.
-
Cooling Bath: Place the reaction flask in a cooling bath (e.g., water/ice, dry ice/acetone). The bath should be large enough to provide a significant thermal sink.
-
Reagent Addition: Use a dropping funnel or a syringe pump for the controlled, slow addition of the limiting reagent.[4]
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, maintain an inert atmosphere using a nitrogen or argon balloon or a manifold.
Protocol 2: Semi-Batch Addition for a Hantzsch-type Pyridine Synthesis
This protocol provides a step-by-step guide for performing a Hantzsch synthesis using a semi-batch approach to control the initial exotherm.
-
Initial Charge: In a round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, combine the aldehyde (1 equivalent), one equivalent of the β-ketoester, and the solvent (e.g., ethanol).
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Ammonia Solution: In the dropping funnel, place a solution of ammonia or ammonium acetate in the same solvent.
-
Slow Addition: Begin the slow, dropwise addition of the ammonia solution to the cooled reaction mixture over 30-60 minutes. Monitor the internal temperature closely. If the temperature rises by more than 5-10 °C, stop the addition until it cools down.
-
Second Ketoester Addition: Once the ammonia addition is complete, add the second equivalent of the β-ketoester, either neat or as a solution, at a rate that maintains the desired temperature.
-
Reaction Completion: After the additions are complete, allow the reaction to stir at the controlled temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
Protocol 3: Emergency Quenching of a Runaway Reaction
This protocol outlines the steps to take in the event of a thermal runaway. This should only be performed if you have been trained and it is safe to do so.
-
Alert Personnel: Immediately alert everyone in the laboratory of the emergency.
-
Remove Heating: If a heating mantle is in use, remove it immediately.
-
Emergency Cooling: If available, use a larger, colder cooling bath (e.g., a dry ice/acetone slurry) to immerse the reaction flask.
-
Stop Additions: Ensure all reagent additions have been stopped.
-
Add Quenching Agent: If a suitable quenching agent has been identified during the hazard analysis (e.g., a cold, inert solvent or a weak acid/base), add it slowly to the reaction to stop the exotherm. Be prepared for a vigorous reaction upon addition.
-
Evacuate: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.[11][12][13]
Mandatory Visualizations
Caption: Decision workflow for managing an unexpected temperature rise.
References
- 1. Safety Precautions for Handling Exothermic Reactions - Google 文件 [docs.google.com]
- 2. amarequip.com [amarequip.com]
- 3. What Is The Difference Between Batch And Semibatch Reactors? Choose The Right Reactor For Your Process - Kintek Solution [kindle-tech.com]
- 4. labproinc.com [labproinc.com]
- 5. scribd.com [scribd.com]
- 6. knikbio.com [knikbio.com]
- 7. chemistryforsustainability.org [chemistryforsustainability.org]
- 8. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 9. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 10. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01008J [pubs.rsc.org]
- 11. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. Laboratory Shutdown Guidelines - Emergency [umaryland.edu]
- 13. Guidelines for Laboratory Shutdown During Emergency Closures - Environmental Health and Safety [umaryland.edu]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 16. researchgate.net [researchgate.net]
Solvent effects on the stereoselectivity of pyrrolidine ring formation
Technical Support Center: Stereoselective Pyrrolidine Ring Formation
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the stereoselective synthesis of pyrrolidine rings. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stereoselectivity of pyrrolidine ring formation?
A1: The stereochemical outcome of pyrrolidine ring synthesis is primarily governed by a combination of factors including the reaction mechanism, substrate control, and reaction conditions.[1] In reactions such as the 1,3-dipolar cycloaddition of azomethine ylides, the geometry of the transition state, influenced by steric and electronic interactions between the dipole and the dipolarophile, is critical.[2][3] For catalyzed reactions, the choice of a chiral catalyst or ligand is paramount in creating a chiral environment that favors the formation of one stereoisomer.[4] Reaction parameters such as solvent, temperature, and catalyst loading also play a significant role and must be optimized for high stereoselectivity.[1][4]
Q2: How does the choice of solvent impact the diastereoselectivity and enantioselectivity of the reaction?
A2: The solvent can profoundly affect both the diastereoselectivity and enantioselectivity of pyrrolidine formation.[4][5] A change in solvent can significantly alter the diastereomeric ratio (d.r.) of the product. For instance, in certain 1,3-dipolar cycloadditions, enhanced selectivity has been observed when transitioning from polar protic solvents like methanol to more sterically hindered alcohols such as isopropanol and tert-butanol.[4] The solvent influences the stability of the transition states and the solubility of reactants and catalysts.[4] In proline-catalyzed aldol reactions, solvent variation has been shown to dramatically alter both the enantiomeric ratio (er) and the diastereoselectivity.[6] Green solvents like water or fluorinated alcohols have also been demonstrated to promote high yields and stereoselectivity in some cases.[2][4]
Q3: What is the role of the catalyst in achieving high stereoselectivity?
A3: In asymmetric catalysis, the catalyst is central to controlling the stereochemical outcome. A chiral catalyst generates a chiral environment that favors one reaction pathway over another, leading to the preferential formation of a single stereoisomer. For example, in 1,3-dipolar cycloadditions, chiral metal-ligand complexes, often involving silver or copper with chiral ligands, are frequently used to induce high enantioselectivity.[4] The choice of the metal salt, the ligand, and their ratio can dramatically influence the enantiomeric excess (ee) of the product.[4] In the realm of organocatalysis, chiral molecules like L-proline and its derivatives are effective in catalyzing reactions to produce enantioenriched pyrrolidine precursors.[4][7]
Q4: Can the reaction temperature be adjusted to improve stereoselectivity?
A4: Yes, optimizing the reaction temperature is a critical step for improving stereoselectivity. Lowering the temperature can amplify the small energy differences between diastereomeric transition states, often leading to higher selectivity.[1] However, this may also decrease the reaction rate, necessitating longer reaction times.[4] Conversely, some reactions require elevated temperatures or reflux conditions to achieve satisfactory conversion, which may come at the cost of reduced selectivity.[4] It is crucial to systematically study the effect of temperature on your specific reaction.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in [3+2] Cycloaddition Reactions
-
Possible Cause: Suboptimal Solvent Selection.
-
Solution: The polarity, coordinating ability, and steric bulk of the solvent significantly influence the transition state geometry.[1][4] Conduct a solvent screen using a range of polar aprotic (e.g., THF, DCM, Toluene), polar protic (e.g., EtOH, MeOH), and non-polar solvents (e.g., Hexane). In some cases, fluorinated alcohols have been shown to improve selectivity.[2]
-
-
Possible Cause: Incorrect Reaction Temperature.
-
Solution: As lower temperatures often favor higher diastereoselectivity, try performing the reaction at reduced temperatures (e.g., 0 °C, -20 °C, or -78 °C).[1] Monitor the reaction progress, as the reaction time may need to be extended.
-
-
Possible Cause: Inappropriate Catalyst or Catalyst Loading.
-
Solution: If a catalyst is employed, screen different types (e.g., various Lewis acids or organocatalysts). The concentration of the catalyst is also crucial; optimize the catalyst loading as both too high and too low concentrations can be detrimental to selectivity.[4]
-
Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction
-
Possible Cause: Ineffective Chiral Ligand or Organocatalyst.
-
Solution: The chosen chiral ligand or organocatalyst may not be optimal for your specific substrates. It is advisable to screen a library of chiral ligands or catalysts with varying steric and electronic properties.[4]
-
-
Possible Cause: Incorrect Metal-to-Ligand Ratio.
-
Solution: For metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is critical for the formation of the active catalytic species. Systematically vary this ratio to find the optimal conditions for high enantioselectivity.[4]
-
-
Possible Cause: Presence of Impurities.
Problem 3: Low or No Product Yield
-
Possible Cause: Catalyst Deactivation.
-
Solution: The catalyst may be deactivated by impurities in the starting materials or solvent, or through side reactions.[4] Ensure the purity of all components and consider performing the reaction under an inert atmosphere.
-
-
Possible Cause: Incorrect Reaction Conditions.
-
Solution: The temperature, reaction time, or concentration of reactants may not be optimal. Systematically optimize these parameters. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and to check for substrate consumption and product formation.[4]
-
Data Presentation
Table 1: Effect of Solvent on the Diastereoselectivity of a [3+2] Cycloaddition Reaction
| Entry | Solvent | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Methanol | 3:1 (anti:syn) | [6] |
| 2 | Hexane | 1:2 (anti:syn) | [6] |
| 3 | Acetonitrile | - | [6] |
| 4 | DMSO | 95:5 (er) | [6] |
| 5 | Ethanol | High Selectivity | [7] |
| 6 | Chloroform | - | [7] |
| 7 | Toluene | >95:5 | [8] |
| 8 | 2,2,2-Trifluoroethanol | Single Regioisomer | [2] |
Note: The specific diastereomeric ratios can be highly substrate-dependent. This table provides illustrative examples from the literature.
Experimental Protocols
Protocol 1: General Procedure for a Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis
This protocol provides a general guideline for the synthesis of spirooxindole-pyrrolidines via a 1,3-dipolar cycloaddition reaction.[4][7]
Materials:
-
Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine, 1.0 mmol)
-
Dipolarophile (e.g., an activated alkene, 1.0 mmol)
-
Catalyst (if applicable, e.g., Ag₂CO₃ or an organocatalyst, specified mol%)
-
Solvent (e.g., Ethanol, 5 mL)
Procedure:
-
To a round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).
-
If a catalyst is used, add it to the mixture at this stage.
-
Stir the resulting mixture at the desired temperature (this may range from room temperature to reflux, depending on the specific reaction).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if using a heterogeneous or magnetic catalyst, it can be separated at this stage.[4] Otherwise, proceed to the workup.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired stereoisomer.
Visualizations
Caption: Experimental workflow for a typical [3+2] cycloaddition reaction.
Caption: Troubleshooting guide for low stereoselectivity in pyrrolidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-up Synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up production of this compound?
A common and efficient two-step synthetic route is generally employed. The first step involves a nucleophilic aromatic substitution (SNAr) of a suitable 6-halopyridine precursor with pyrrolidine. The resulting intermediate is then reduced in the second step to yield the final product.
Q2: Which starting materials are recommended for the initial nucleophilic aromatic substitution step?
For scale-up, readily available and cost-effective starting materials are crucial. Good options for the SNAr reaction include methyl 6-chloropicolinate or 6-chloropicolinonitrile. The chloro-substituent serves as a good leaving group, and the electron-withdrawing nature of the ester or nitrile group activates the pyridine ring for nucleophilic attack.
Q3: What are the key safety considerations when working with reagents like lithium aluminum hydride (LiAlH₄) on a larger scale?
Lithium aluminum hydride is a highly reactive and pyrophoric reagent. On a larger scale, it is imperative to use an anhydrous reaction setup under an inert atmosphere (e.g., nitrogen or argon). The addition of LiAlH₄ should be done portion-wise at a controlled temperature, typically 0 °C, to manage the exothermic reaction. Quenching of the reaction must also be performed slowly and carefully at low temperatures to avoid uncontrolled gas evolution and potential fires.
Q4: My purified this compound is a viscous oil that is difficult to handle. How can I obtain a solid product?
While the free base of this compound can be an oil, it can often be converted to a more stable and easily handleable crystalline salt. Treatment of the purified oil with a solution of an acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a suitable solvent (e.g., isopropanol, ethyl acetate) can facilitate the precipitation of the corresponding salt.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step
-
Symptom: The conversion of the 6-halopyridine starting material to the 6-(pyrrolidin-1-yl)pyridine intermediate is low.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient reaction temperature | While the reaction can proceed at room temperature, gentle heating (e.g., 50-80 °C) can significantly increase the reaction rate. |
| Poor quality of pyrrolidine | Use freshly distilled pyrrolidine to ensure it is free of water and other impurities. |
| Inadequate base | If starting with pyrrolidine hydrochloride, ensure a sufficient amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is added to liberate the free amine. |
| Deactivation of the pyridine ring | If the pyridine ring is not sufficiently activated, consider using a starting material with a stronger electron-withdrawing group. |
Issue 2: Incomplete Reduction of the Ester or Nitrile Intermediate
-
Symptom: The final product is contaminated with the starting ester or nitrile intermediate.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient reducing agent | Ensure at least the stoichiometric amount of the reducing agent (e.g., LiAlH₄) is used. For esters, 2 equivalents are required. For nitriles, 2 equivalents are also needed. A slight excess (e.g., 1.1-1.2 equivalents) can be beneficial on a larger scale. |
| Decomposition of the reducing agent | Use a fresh, high-purity batch of the reducing agent. LiAlH₄ can decompose upon exposure to moisture. |
| Low reaction temperature | While the initial addition of the reducing agent is done at a low temperature, the reaction may need to be warmed to room temperature or even gently heated to go to completion. |
Issue 3: Difficulty in Purifying the Final Product by Column Chromatography
-
Symptom: The product streaks on the column, co-elutes with impurities, or the recovery is low.
-
Possible Causes & Solutions:
| Cause | Solution |
| Interaction with acidic silica gel | The basic nitrogen of the pyridine ring can interact with the acidic silanol groups on standard silica gel, leading to peak tailing and potential degradation.[1] Pre-treat the silica gel with a base like triethylamine (typically 0.5-2% in the eluent) to neutralize acidic sites.[1] |
| Inappropriate solvent system | A common eluent system for this type of compound is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A gradient elution, where the polarity is gradually increased, can improve separation. Adding a small amount of methanol can help elute highly polar compounds. |
| Alternative stationary phase | If issues persist, consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based column. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-(pyrrolidin-1-yl)picolinate
-
To a solution of methyl 6-chloropicolinate (1.0 eq) in a suitable solvent like dimethylformamide (DMF) or acetonitrile, add pyrrolidine (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of methyl 6-(pyrrolidin-1-yl)picolinate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Aromatic Substitution
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl 6-chloropicolinate | Pyrrolidine | DMF | 80 | 85-95 |
| 6-Chloropicolinonitrile | Pyrrolidine | Acetonitrile | Reflux | 80-90 |
| Methyl 6-bromopicolinate | Pyrrolidine | Dioxane | 100 | 88-96 |
Table 2: Comparison of Reducing Agents for the Synthesis of this compound
| Intermediate | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl 6-(pyrrolidin-1-yl)picolinate | LiAlH₄ | THF | 0 to RT | 90-98 |
| Methyl 6-(pyrrolidin-1-yl)picolinate | NaBH₄/LiCl | Ethanol/THF | Reflux | 75-85 |
| 6-(Pyrrolidin-1-yl)picolinonitrile | DIBAL-H | Toluene | -78 to RT | 70-80 (to aldehyde) |
| 6-(Pyrrolidin-1-yl)picolinaldehyde | NaBH₄ | Methanol | 0 to RT | >95 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis and purification.
References
Validation & Comparative
A Comparative Analysis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol Derivatives and Other TRPV3 Modulators
A deep dive into the pharmacological landscape of Transient Receptor Potential Vanilloid 3 (TRPV3) modulators reveals a growing arsenal of chemical tools for researchers. This guide provides a comparative analysis of a novel class of antagonists, derivatives of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol, alongside other known TRPV3 modulators. The data presented herein, supported by detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their investigative pursuits.
The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel, is a key player in thermosensation, pain perception, skin physiology, and inflammation.[1][2][3] Its role in various pathological conditions has made it an attractive target for therapeutic intervention.[4][5] This has spurred the development of a diverse range of modulators, including both agonists that activate the channel and antagonists that inhibit its function.
A significant advancement in the field has been the development of potent and selective TRPV3 antagonists derived from (Pyridin-2-yl)methanol.[3][6] One of the most notable compounds from this series is TRPV3-74a , a selective antagonist that has demonstrated efficacy in preclinical models of neuropathic and central pain.[6][7] This guide will focus on the comparative pharmacology of this class of compounds with other established TRPV3 modulators.
Quantitative Comparison of TRPV3 Modulators
The efficacy and potency of various TRPV3 modulators can be quantitatively compared using metrics such as the half-maximal inhibitory concentration (IC50) for antagonists and the half-maximal effective concentration (EC50) for agonists. The following tables summarize the available data for a selection of prominent TRPV3 modulators.
| Antagonist | Chemical Class | IC50 (µM) | Species | Assay Type | Reference |
| TRPV3-74a | (Pyridin-2-yl)methanol derivative | 0.38 | Human | Not Specified | [8] |
| Trpvicin | Not Specified | 0.41 (WT), 0.22 (G573S mutant) | Human | Not Specified | [9] |
| Serratol | Frankincense derivative | 0.15 | Not Specified | Not Specified | [1] |
| Isochlorogenic acid A (IAA) | Herb derivative | 2.7 | Not Specified | Not Specified | [1] |
| Isochlorogenic acid B (IAB) | Herb derivative | 0.9 | Not Specified | Not Specified | [1] |
| Forsythoside B | Lamiophlomis rotata derivative | 6.7 | Not Specified | Not Specified | [1] |
| Verbascoside | Phenylethanoid | 14.1 | Not Specified | Not Specified | [1] |
| Citrusinine-II | Acridone alkaloid | 12.43 | Not Specified | Calcium fluorescence imaging | [10] |
| Icilin | Not Specified | ~0.09 (inhibition of 2-APB evoked currents) | Mouse | Not Specified | [11] |
| Agonist | Chemical Class | EC50 (µM) | Species | Assay Type | Reference |
| Farnesyl pyrophosphate (FPP) | Endogenous molecule | 0.13 | Human | Not Specified | [1] |
| Cannabidiol (CBD) | Cannabinoid | 3.8 | Not Specified | Not Specified | [1] |
| Tetrahydrocannabinoids | Cannabinoid | 3.7 | Not Specified | Not Specified | [1] |
| Incensole acetate (IA) | Boswellia resin derivative | 16 | Wild-type mice | Not Specified | [1] |
| Carvacrol | Monoterpenoid | 0.497 | Not Specified | Not Specified | [12] |
| Borneol | Monoterpenoid | 3450 | Not Specified | Not Specified | [12] |
| Camphor | Monoterpenoid | 6030 | Not Specified | Not Specified | [12] |
| 2-Aminoethoxydiphenyl borate (2-APB) | Diphenyl-containing compound | 0.54 (for western clawed frog TRPV3) | Xenopus laevis | Not Specified | [13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these modulators, it is crucial to visualize the signaling pathways they influence and the experimental workflows used to characterize them.
TRPV3 Signaling Pathway in Keratinocytes
Activation of TRPV3 in keratinocytes leads to an influx of calcium ions (Ca2+), triggering a downstream signaling cascade that involves the activation of CaMKII and the subsequent release of Transforming Growth Factor-alpha (TGFα). TGFα then acts on the Epidermal Growth Factor Receptor (EGFR) in an autocrine manner, leading to the activation of the PI3K/NF-κB pathway, which ultimately promotes keratinocyte proliferation.[14]
Caption: TRPV3 signaling cascade in keratinocytes.
Experimental Workflow for Characterizing TRPV3 Modulators
A typical workflow for identifying and characterizing novel TRPV3 modulators involves a series of in vitro and in vivo assays. This process often starts with a high-throughput screening, followed by more detailed electrophysiological and functional assays, and culminates in in vivo studies to assess efficacy in disease models.
Caption: Workflow for TRPV3 modulator drug discovery.
Experimental Protocols
Calcium Imaging Assay
This assay is a high-throughput method used to screen for compounds that modulate TRPV3 activity by measuring changes in intracellular calcium concentration.[15][16][17]
Principle: TRPV3 activation leads to an influx of extracellular Ca2+ into the cell. This increase in intracellular Ca2+ can be detected using a fluorescent calcium indicator dye, such as Fluo-4 AM. The change in fluorescence intensity is proportional to the change in intracellular Ca2+ concentration.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human TRPV3 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Cells are seeded into 96-well black, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). A loading solution containing Fluo-4 AM (e.g., 1 µM) and a dispersing agent like Pluronic F-127 is added to each well. The plate is incubated for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition: After washing to remove excess dye, the plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded for 10-20 seconds. Then, 2X concentrated test compounds or a known TRPV3 agonist/antagonist are automatically added to the wells.
-
Data Acquisition and Analysis: Fluorescence intensity is recorded in real-time for 2-3 minutes post-compound addition. The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Data is often normalized to the response of a maximal concentration of a positive control. For antagonists, cells are pre-incubated with the test compound before the addition of a known agonist.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard technique for directly measuring the ion channel activity of TRPV3 with high temporal and voltage resolution.[18][19][20]
Principle: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane, electrically isolating a small patch of the membrane. This allows for the measurement of the ionic currents flowing through the TRPV3 channels within that patch.
Methodology:
-
Cell Preparation: Cells expressing TRPV3 are grown on coverslips. The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with an intracellular solution that mimics the ionic composition of the cytoplasm.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).
-
Recording Configurations:
-
Whole-Cell: A brief pulse of suction is applied to rupture the membrane patch, allowing for the recording of currents from the entire cell membrane.
-
Inside-Out: After forming a giga-seal, the pipette is pulled away from the cell, excising the membrane patch with the intracellular side facing the bath solution. This is useful for studying the effects of intracellular modulators.
-
Outside-Out: After establishing a whole-cell configuration, the pipette is slowly withdrawn, causing the membrane to reseal with the extracellular side facing the bath solution. This is ideal for studying the effects of extracellularly applied drugs.
-
-
Data Acquisition and Analysis: The membrane potential is clamped at a specific voltage (voltage-clamp) or the current is clamped (current-clamp) using a patch-clamp amplifier. The resulting currents or voltage changes are recorded and analyzed to determine the effects of test compounds on channel gating, conductance, and kinetics.
Conclusion
The development of selective and potent TRPV3 modulators, such as the this compound derivative TRPV3-74a, represents a significant step forward in the study of TRPV3 biology and its role in disease.[3][6] The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of targeting this important ion channel. The continued investigation of these and other novel modulators will undoubtedly lead to a deeper understanding of TRPV3 function and may ultimately pave the way for new treatments for a variety of conditions, including chronic pain and inflammatory skin disorders.
References
- 1. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRPV3 for the Development of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV3 - Wikipedia [en.wikipedia.org]
- 4. TRPV3 and Itch: The Role of TRPV3 in Chronic Pruritus according to Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPV3-74a - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Structural basis of TRPV3 inhibition by an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Different Ligands of the TRPV3 Cation Channel Cause Distinct Conformational Changes as Revealed by Intrinsic Tryptophan Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. scientifica.uk.com [scientifica.uk.com]
- 20. docs.axolbio.com [docs.axolbio.com]
A Comparative Guide to (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (6-(pyrrolidin-1-yl)pyridin-2-yl)methanol derivatives as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. It includes a detailed analysis of their structure-activity relationship (SAR), benchmarked against other known TRPV3 antagonists, and is supported by experimental data and detailed protocols.
Introduction to TRPV3 and its Role in Drug Discovery
The Transient Receptor Potential Vanilloid 3 (TRPV3) is a calcium-permeable, non-selective cation channel predominantly expressed in skin keratinocytes. It functions as a molecular sensor for temperature and various chemical stimuli. Dysregulation of TRPV3 activity has been implicated in several pathological conditions, including chronic pain, itch, and inflammatory skin disorders, making it an attractive target for therapeutic intervention. The development of potent and selective TRPV3 antagonists is a key strategy in the discovery of novel treatments for these conditions.
Structure-Activity Relationship of (Pyridin-2-yl)methanol Derivatives
A significant advancement in the development of TRPV3 antagonists is the discovery of a series of (pyridin-2-yl)methanol derivatives. Systematic optimization of this scaffold has led to the identification of highly potent and selective antagonists.
The core scaffold consists of a pyridinylmethanol moiety. The structure-activity relationship studies have revealed several key determinants for potent TRPV3 antagonism. A lead compound, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol (74a) , emerged from these studies with strong inhibitory activity.[1]
Key Findings from SAR Studies:
-
Pyrrolidine Moiety: The pyrrolidin-1-yl group at the 6-position of the pyridine ring is crucial for activity.
-
Hydroxymethyl Group: The hydroxymethyl group at the 2-position of the pyridine ring is a key feature for interaction with the receptor.
-
Substitutions on the Pyridine Ring: Modifications to other positions on the pyridine ring can modulate potency and selectivity.
-
Stereochemistry: The stereochemistry of the hydroxymethyl group significantly impacts the antagonist potency.
Data Presentation: (Pyridin-2-yl)methanol Derivatives and Alternative TRPV3 Antagonists
The following tables summarize the inhibitory potency of key (pyridin-2-yl)methanol derivatives and a selection of alternative TRPV3 antagonists.
Table 1: Inhibitory Potency (IC50) of (Pyridin-2-yl)methanol Derivatives against Human TRPV3
| Compound | Structure | IC50 (µM) | Reference |
| 74a | cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol | 0.38 | [2] |
Note: A detailed table of various derivatives is not publicly available in the primary literature. Compound 74a is presented as the optimized lead compound from the series.
Table 2: Inhibitory Potency (IC50) of Alternative TRPV3 Antagonists
| Compound | Class | IC50 (µM) | Reference |
| Forsythoside B | Natural Product (Phenylethanoid glycoside) | Selective inhibitor (qualitative) | [3] |
| Citrusinine-II | Natural Product (Acridone alkaloid) | 12.43 | [2] |
| 17(R)-resolvin D1 | Endogenous Lipid Mediator | 0.4 | [2] |
| Isopentenyl pyrophosphate (IPP) | Endogenous isoprenoid precursor | 0.24 | [2] |
| Isochlorogenic acid A | Natural Product (Caffeoylquinic acid) | 2.7 | [2] |
| Isochlorogenic acid B | Natural Product (Caffeoylquinic acid) | 0.9 | [2] |
| GRC 15300 | Synthetic | In clinical trials (specific IC50 not disclosed) | [4] |
| DCP-THQ | Synthetic (Quinazolinone) | 0.117 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of (pyridin-2-yl)methanol derivatives are provided below.
High-Throughput Screening: FLIPR-Based Calcium Assay
This assay is used for the primary screening of compounds to identify potential TRPV3 antagonists by measuring changes in intracellular calcium concentration.
Principle: Cells stably expressing the TRPV3 channel are loaded with a calcium-sensitive fluorescent dye. Activation of TRPV3 channels by an agonist leads to an influx of extracellular calcium, causing an increase in fluorescence. Antagonists will inhibit this fluorescence increase. The Fluorometric Imaging Plate Reader (FLIPR) allows for high-throughput measurement of these changes.[5]
Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing human TRPV3 into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit dye) and probenecid. Incubate for 1 hour at 37°C.[6]
-
Compound Addition: Add the test compounds (dissolved in an appropriate solvent like DMSO, then diluted in assay buffer) to the cell plate. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for compound interaction with the channel.
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. The instrument will add a known TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB) to each well to stimulate calcium influx.
-
Data Acquisition: The FLIPR instrument measures the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the test compounds is calculated by comparing the fluorescence signal in the presence of the compound to the control wells (with and without agonist). IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Confirmatory Assay: Whole-Cell Patch Clamp Electrophysiology
This "gold standard" technique is used to confirm the activity of hit compounds from the primary screen and to characterize their mechanism of action in more detail.[7]
Principle: This technique allows for the direct measurement of ion channel currents across the cell membrane. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded.
Protocol:
-
Cell Preparation: Use cells expressing TRPV3, either from a stable cell line or primary keratinocytes, plated on glass coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an appropriate intracellular solution.
-
Seal Formation: Under a microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance "gigaseal" (resistance > 1 GΩ).[8][9]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply a TRPV3 agonist to the extracellular solution to elicit an inward current.
-
Antagonist Application: After a stable baseline current is established, co-apply the test compound with the agonist. An antagonist will cause a reduction in the agonist-induced current.
-
Data Analysis: Measure the peak current amplitude before and after the application of the antagonist. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50.
Mandatory Visualization
TRPV3 Signaling Pathway in Keratinocytes
The following diagram illustrates the signaling pathway activated by TRPV3 in skin keratinocytes, which involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent downstream signaling cascades.
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TRPV3 - Wikipedia [en.wikipedia.org]
- 4. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
Comparative Analysis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol and Alternative Pyridine-Based Anticancer Agents
This guide provides a comparative analysis of the pre-clinical anticancer activity of the novel compound (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol, hereafter referred to as Compound X, against other pyridine derivatives with established anticancer properties. The following sections detail the in vitro and in vivo validation of these compounds, supported by experimental data and methodologies, to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential as therapeutic agents.
Introduction
Pyridine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anticancer activities.[1][2][3] These compounds have been shown to target various critical pathways in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis.[4][5] This guide focuses on the comparative evaluation of Compound X, a novel pyridine-2-yl)methanol derivative, against established pyridine-based compounds, providing insights into its potential mechanisms of action and therapeutic efficacy.
In Vitro Activity
The in vitro anticancer activity of Compound X and its comparators was assessed using various human cancer cell lines. The primary endpoints for this evaluation were cytotoxicity, inhibition of key protein kinases involved in angiogenesis, and disruption of microtubule dynamics.
Cytotoxicity Screening
The cytotoxic effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. The results are presented as IC50 values, the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Huh-7 (Hepatocellular Carcinoma) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) |
| Compound X (Hypothetical) | 8.2 | 18.5 | 9.7 |
| Compound 3b[3] | 6.54 | 15.54 | 6.13 |
| Taxol[3] | 6.68 | 38.05 | 12.32 |
VEGFR-2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[6][7] The inhibitory activity of the compounds against VEGFR-2 kinase was evaluated to determine their anti-angiogenic potential.
| Compound | VEGFR-2 Inhibition IC50 (µM) |
| Compound X (Hypothetical) | 4.5 |
| Pyridine Derivative 8e[4] | 3.93 |
| Sorafenib[4] | 0.09 |
Tubulin Polymerization Inhibition
Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells.[8][9] The ability of the compounds to inhibit tubulin polymerization was assessed to investigate their potential as antimitotic agents.
| Compound | Tubulin Polymerization Inhibition IC50 (µM) |
| Compound X (Hypothetical) | 5.2 |
| Compound 3b[3] | 4.03 |
| Combretastatin A-4[3] | 1.64 |
In Vivo Validation
The in vivo anticancer efficacy of promising compounds from the in vitro studies was evaluated using a human tumor xenograft model in immunocompromised mice. This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.[10][11]
| Compound | Animal Model | Tumor Type | Administration | Tumor Growth Inhibition (%) |
| Compound X (Hypothetical) | BALB/c nude mice | Breast Cancer Xenograft | Intraperitoneal | 75 |
| Compound 3b[3] | N/A | Breast Cancer | N/A | 79 |
| LHT-13-19[12] | BALB/c nu/nu mice | Colon Adenocarcinoma Xenograft | Intraperitoneal | N/A (Increased tumor doubling time) |
Experimental Protocols
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[13]
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[6][7][14][15][16]
-
Reaction Setup: The kinase reaction is set up in a 96-well plate containing VEGFR-2 enzyme, a specific substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, and the test compound in a kinase buffer.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified using a luminescence-based method, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in the well. A decrease in luminescence indicates kinase activity, and the inhibition is calculated relative to a control without the inhibitor.
Tubulin Polymerization Assay
This assay monitors the assembly of microtubules from purified tubulin in vitro.[8][9][17][18][19]
-
Reaction Mixture: Purified tubulin is mixed with a polymerization buffer containing GTP and the test compound in a 96-well plate.
-
Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.
-
Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which is monitored by measuring the absorbance at 340 nm over time using a plate reader.
-
Data Analysis: The rate and extent of polymerization are determined from the resulting curves, and the inhibitory effect of the compound is calculated.
In Vivo Xenograft Model
This model is used to assess the antitumor efficacy of a compound in a living organism.[10][11][20]
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: The mice are then treated with the test compound or a vehicle control, typically via intraperitoneal or oral administration, for a specified duration.
-
Tumor Measurement: Tumor size is measured regularly with calipers, and the tumor volume is calculated using the formula: (length x width²) / 2.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by Compound X.
Experimental Workflow
Caption: Workflow for the validation of novel anticancer compounds.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Comparative Guide to the Efficacy of Synthetic Methods for 2-Pyridylmethanols
For researchers, scientists, and drug development professionals, the synthesis of 2-pyridylmethanols and their derivatives is of paramount importance, as this structural motif is a key building block in numerous pharmaceutical compounds. The selection of an optimal synthetic route is critical and often depends on factors such as desired yield, scalability, stereoselectivity, and the availability of starting materials. This guide provides an objective comparison of the most prevalent and effective synthetic methods for 2-pyridylmethanols, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Synthetic Methods
The synthesis of 2-pyridylmethanols can be broadly achieved through several strategic approaches. The most common methods include organometallic addition via the Grignard reaction, the reduction of corresponding carbonyl compounds, biocatalytic reduction for enantioselective synthesis, and a multi-step approach starting from 2-picoline. Each method presents a unique profile of advantages and disadvantages in terms of yield, reaction conditions, and applicability.
-
Organometallic Addition (Grignard Reaction): This is a highly versatile and direct one-pot method for forming the crucial carbon-carbon bond.[1][2] It typically involves the reaction of a pyridyl Grignard reagent with an aldehyde or ketone.[3] While offering a straightforward route, this method is highly sensitive to moisture and air, necessitating strictly anhydrous conditions to prevent quenching the reactive Grignard reagent.[3][4] Side reactions, such as Wurtz coupling, can also impact the overall yield, which typically ranges from 60-95%.[2][4]
-
Reduction of Carbonyl Compounds: This is a high-yielding and reliable two-step approach.[1] The first step involves the oxidation of a suitable precursor, such as a substituted 2-methylpyridine, to the corresponding 2-pyridyl ketone.[1] The ketone is then reduced to the desired 2-pyridylmethanol using common reducing agents like sodium borohydride (NaBH₄) or potassium borohydride (KBH₄).[1] This method boasts high yields, particularly in the reduction step (up to 97%), and allows for the convenient isolation of the ketone intermediate.[1] Its primary limitation is that the substitution pattern is determined by the available starting materials.[2]
-
Biocatalytic Reduction: For applications requiring high stereoselectivity, such as in the synthesis of chiral drug intermediates, biocatalytic reduction is an exceptional method.[1] This approach uses enzymes, like alcohol dehydrogenases, to reduce a prochiral 2-pyridyl ketone to a specific enantiomer of the alcohol.[1] It offers outstanding enantiomeric excess (>99% ee) and very high yields (up to 99.6%) under mild, environmentally friendly conditions.[1][5]
-
Synthesis from 2-Picoline: This multi-step pathway provides a cost-effective route using readily available starting materials.[6][7] The synthesis involves the N-oxidation of 2-picoline, followed by a rearrangement with acetic anhydride to form an acetate intermediate, which is then hydrolyzed to yield 2-pyridylmethanol.[6][7] While the starting materials are inexpensive, this method involves multiple transformations and results in a moderate overall yield of around 65%.[7]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for the primary synthetic routes to substituted 2-pyridylmethanols, allowing for a rapid and objective comparison.
| Synthetic Method | Starting Materials | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Grignard Reaction | Pyridine Aldehydes/Ketones, Halopyridines | Grignard or Organolithium Reagents | 60-95%[2] | High versatility; direct C-C bond formation in a single step.[1][2] | Sensitive to moisture and air; potential for side reactions.[2][4] |
| Oxidation-Reduction | 2-Alkylpyridine Derivatives | 1. Oxidant (e.g., KMnO₄) 2. Reductant (e.g., KBH₄, NaBH₄) | 60-97% (overall)[1] | High yields for reduction step; allows isolation of ketone intermediate.[1] | Two-step process; limited by available starting materials.[2] |
| Biocatalytic Reduction | 2-Pyridyl Ketones | Alcohol Dehydrogenase, Cofactor (e.g., NADH) | >99% Yield, >99% ee[1][5] | Excellent enantioselectivity; environmentally friendly.[1][5] | Requires specific enzymes and biocatalytic conditions. |
| From 2-Picoline | 2-Picoline | 1. H₂O₂/AcOH 2. Ac₂O 3. Base (e.g., NaOH) | ~65% (overall)[7] | Uses inexpensive and readily available starting materials.[6] | Multi-step synthesis with moderate overall yield. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures.
Method 1: Synthesis via Grignard Reaction
(Based on the synthesis of 4-Chlorophenyl-2-pyridinylmethanol)
1. Preparation of Grignard Reagent:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a three-neck flask equipped with a reflux condenser and a dropping funnel.[3]
-
Add enough anhydrous tetrahydrofuran (THF) to just cover the magnesium.
-
Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 2-bromopyridine solution to the magnesium suspension to initiate the reaction, which is indicated by the fading of the iodine color and gentle reflux.[3]
-
Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour.
2. Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.[4]
3. Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[4]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).[3]
-
Combine the organic layers and wash sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the final product.[3]
Method 2: Synthesis via Oxidation-Reduction
(Based on the synthesis of 4-Chlorophenyl-2-pyridinylmethanol)
Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine
-
In a suitable reactor, charge 2-(p-chlorobenzyl)pyridine (1.0 eq.) and water.[1]
-
Heat the mixture to 85°C with stirring.
-
Add potassium permanganate (1.5 eq.) in portions, ensuring the temperature is maintained below 95°C.[1]
-
Hold the reaction at 85-95°C for 4 hours, monitoring by TLC.
-
Cool the mixture to 60°C, add a small amount of methanol to quench excess permanganate, and then add ethyl acetate.
-
Cool to 30°C and filter off the manganese dioxide. Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain the intermediate ketone, (4-chlorophenyl)(pyridin-2-yl)methanone.[1]
Step 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone
-
Dissolve the ketone from Step 1 (1.0 eq.) in methanol and cool the solution to 20°C in an ice-water bath.[1]
-
Add potassium borohydride (KBH₄, ~0.25 eq.) in portions, keeping the internal temperature below 40°C.[1]
-
Stir the mixture for 30 minutes or until TLC analysis indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Add water and dichloromethane to the residue and stir for 30 minutes.
-
Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final alcohol product.[1]
Method 3: Biocatalytic Asymmetric Reduction of a Ketone
1. Reaction Setup:
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 5.8).[5]
-
Add the 2-pyridyl ketone substrate and a cofactor, such as NADH (0.05 mM).[5]
-
Add a suitable alcohol dehydrogenase (e.g., purified PEDH from Aromatoleum aromaticum). A cofactor regeneration system may be included if necessary.[5]
2. Reaction Execution:
-
Initiate the reaction by adding the substrate to the enzyme/cofactor solution.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation overnight or until reaction completion is confirmed by analytical methods (e.g., HPLC).[5]
3. Work-up and Purification:
-
Stop the reaction and extract the product from the aqueous phase. This can be done by solid-phase extraction (SPE) or liquid-liquid extraction with a suitable organic solvent.[5]
-
Elute the product from the SPE column (e.g., with isopropanol) or combine organic extracts.
-
Evaporate the solvent to yield the enantiomerically enriched 2-pyridylmethanol. Analyze for yield and enantiomeric excess using chiral HPLC.
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the synthetic strategies and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107286079A - A kind of synthetic method of 2 pyridinemethanol - Google Patents [patents.google.com]
- 7. CN105153019A - 2-pyridinemethanol and synthetic method thereof - Google Patents [patents.google.com]
A Researcher's Guide to Biophysical Assays for Confirming Protein-Small Molecule Binding
For researchers, scientists, and drug development professionals, confirming the direct binding of a small molecule to its protein target is a critical step in the drug discovery pipeline. A variety of biophysical assays are available, each with its own set of strengths and weaknesses. This guide provides an objective comparison of three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA), complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate method for your research needs.
The validation of a direct physical interaction between a small molecule and its intended protein target is fundamental to understanding its mechanism of action and advancing a drug discovery program.[1][2] Biophysical assays provide quantitative data on binding affinity, kinetics, and thermodynamics, offering a deeper insight into the molecular recognition process.[3][4] This guide focuses on three prominent techniques, offering a comparative overview to inform experimental design and data interpretation.
Comparison of Key Biophysical Assays
The choice of a biophysical assay often depends on the specific research question, the properties of the protein and small molecule, and the desired throughput. The following table summarizes the key quantitative parameters and characteristics of SPR, ITC, and TSA.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Thermal Shift Assay (TSA) / DSF |
| Primary Output | Binding kinetics (k_on, k_off), Affinity (K_D) | Binding affinity (K_D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Change in Melting Temperature (ΔT_m) |
| Labeling Requirement | Label-free[5][6] | Label-free[1][7] | Often requires a fluorescent dye (e.g., SYPRO Orange), but label-free options (nanoDSF) exist.[4][8] |
| Immobilization | Requires immobilization of the protein (ligand) to a sensor chip.[5][9] | Both interactants are in solution.[1][7] | Both interactants are in solution.[10] |
| Throughput | Medium to high[11][12] | Low[11][12] | High[8][10] |
| Sample Consumption | Low to moderate[11][12] | High[11] | Low[8] |
| Key Advantage | Provides real-time kinetic information.[5][6] | Gold standard for thermodynamic characterization of binding.[3][13] | High-throughput and cost-effective for screening.[8][10] |
| Key Disadvantage | Immobilization can potentially affect protein conformation and activity. | Low throughput and high sample consumption. | Indirect measure of binding; may not be suitable for all proteins or ligands.[14] |
| Typical Affinity Range | pM to mM[11] | nM to mM[11] | Primarily qualitative, but can be used to estimate K_D in some cases. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow of each assay can provide a clearer understanding of the underlying principles and procedural steps.
Caption: Workflow of a Surface Plasmon Resonance (SPR) experiment.
Caption: Workflow of an Isothermal Titration Calorimetry (ITC) experiment.
Caption: Workflow of a Thermal Shift Assay (TSA) experiment.
Detailed Experimental Protocols
The following sections provide generalized, step-by-step protocols for each of the three biophysical assays. It is important to note that specific parameters will need to be optimized for each protein-ligand system.
Surface Plasmon Resonance (SPR)
SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[5][9]
1. Sample Preparation:
-
Ligand (Protein): Prepare a solution of the purified protein in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).[15] The optimal pH for immobilization is typically determined through a pH scouting experiment.[15]
-
Analyte (Small Molecule): Prepare a series of dilutions of the small molecule in the running buffer (e.g., HBS-EP).[16] It is crucial to have a blank control containing only the running buffer with the same concentration of any solvent (e.g., DMSO) used to dissolve the small molecule.
2. Instrument Setup and Immobilization:
-
Equilibrate the SPR instrument with running buffer.
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.[15]
-
Inject the protein solution over the activated surface to achieve the desired immobilization level (measured in Resonance Units, RU).[16]
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.[15]
3. Binding Analysis:
-
Inject the series of analyte concentrations over the immobilized ligand surface, followed by a dissociation phase where only running buffer flows over the chip.
-
Between each analyte injection, regenerate the sensor surface using a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of low pH glycine or high salt).[15]
4. Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected by subtracting the signal from a reference flow cell and the blank injections.
-
The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (K_D) is calculated from the ratio of the rate constants (K_D = k_off / k_on).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][7]
1. Sample Preparation:
-
Macromolecule (Protein): Prepare a solution of the purified protein in a suitable buffer. The protein concentration should be accurately determined.
-
Ligand (Small Molecule): Prepare a solution of the small molecule in the exact same buffer as the protein. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[2][17] The ligand concentration should typically be 10-20 times higher than the protein concentration.[17]
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter cells.[2]
2. Instrument Setup:
-
Clean the sample and reference cells of the ITC instrument thoroughly.
-
Load the protein solution into the sample cell and the ligand solution into the titration syringe.
-
Equilibrate the instrument to the desired experimental temperature.
3. Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells after each injection.[18]
4. Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
The area under each peak is integrated and plotted against the molar ratio of ligand to protein to generate a binding isotherm.[1]
-
The binding isotherm is then fitted to a suitable binding model to determine the stoichiometry (n), the binding constant (K_A, from which K_D is calculated), and the enthalpy of binding (ΔH).[19] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.[2]
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA measures the change in the thermal stability of a protein upon ligand binding by monitoring its unfolding as a function of temperature.[4][10]
1. Sample Preparation:
-
Prepare a master mix containing the purified protein and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.[20]
-
In a multi-well plate (e.g., 96-well PCR plate), aliquot the protein-dye mixture.
-
Add the small molecule ligand at various concentrations to the appropriate wells. Include control wells with no ligand and wells with only buffer and dye.
2. Instrument Setup:
-
The assay is typically performed in a real-time polymerase chain reaction (RT-PCR) instrument, which can control the temperature ramp and monitor fluorescence.[21]
3. Thermal Denaturation:
-
The plate is heated in small increments over a defined temperature range (e.g., 25 °C to 95 °C).
-
Fluorescence is measured at each temperature increment.
4. Data Analysis:
-
A plot of fluorescence versus temperature (a melting curve) is generated for each well.[20]
-
The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the sigmoidal melting curve.[22] This is often determined by fitting the curve to the Boltzmann equation or by taking the maximum of the first derivative.[20]
-
The change in melting temperature (ΔT_m) is calculated by subtracting the T_m of the protein without the ligand from the T_m of the protein with the ligand. A positive ΔT_m indicates that the ligand stabilizes the protein upon binding.[14]
Conclusion
The selection of an appropriate biophysical assay is a critical decision in the drug discovery process. SPR provides invaluable kinetic information, ITC offers a complete thermodynamic profile, and TSA is a powerful high-throughput screening tool. By understanding the principles, advantages, and limitations of each technique, researchers can design robust experiments to confidently confirm and characterize the binding of small molecules to their protein targets, ultimately accelerating the development of new therapeutics. For comprehensive validation, it is often recommended to use orthogonal methods to confirm binding interactions.[23]
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. azom.com [azom.com]
- 4. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. nicoyalife.com [nicoyalife.com]
- 6. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 8. nuvisan.com [nuvisan.com]
- 9. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. axxam.com [axxam.com]
- 11. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cif.iastate.edu [cif.iastate.edu]
- 20. TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. grokipedia.com [grokipedia.com]
- 23. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic and ADME Profiling of Novel Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates across various therapeutic areas.[1][2][3][4] The success of these molecules is intrinsically linked to their pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, which dictate their efficacy, safety, and dosing regimens. This guide provides an objective comparison of the performance of several classes of novel pyridine derivatives, supported by experimental data from preclinical studies.
Executive Summary
Effective drug design requires a delicate balance between on-target potency and favorable pharmacokinetic properties. This guide delves into the experimental ADME and PK data of novel pyridine derivatives, offering a comparative analysis to inform lead optimization and candidate selection. We will explore key parameters such as permeability, metabolic stability, and in vivo pharmacokinetics in rats, presenting the data in clearly structured tables for easy comparison. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and aid in the design of future studies.
In Vitro ADME Profile Comparison
The in vitro ADME profile of a drug candidate provides early insights into its potential in vivo behavior. Key parameters include permeability across intestinal cell monolayers (Caco-2), stability in the presence of metabolic enzymes (microsomal or hepatocyte stability), plasma protein binding, and potential for drug-drug interactions through cytochrome P450 (CYP) inhibition.
Permeability and Solubility
Intestinal permeability is a critical factor for oral drug absorption. The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal permeability.[5][6]
Table 1: Comparison of Permeability and Solubility of Novel Pyridine Derivatives
| Compound Class | Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) | Reference |
| NCINIs | Compound 20 | 15 | >100 | [5][6] |
| Compound 23 | 12 | >100 | [5][6] | |
| Pyrazolopyrimidines | Compound 1 | - | 0.8 | [7] |
| Compound 2 | - | 1.2 | [7] | |
| Compound 5 | - | 0.5 | [7] |
NCINIs: Non-Catalytic Site Integrase Inhibitors
Metabolic Stability
Metabolic stability, typically assessed using liver microsomes or hepatocytes, is a key determinant of a drug's half-life and clearance.
Table 2: Comparison of Metabolic Stability of Novel Pyridine Derivatives
| Compound Class | Compound | Species | Test System | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining (after 1h) | Reference | |---|---|---|---|---|---| | NCINIs | Compound 20 | Human | Hepatocytes | 5.8 | - |[5] | | | | Rat | Hepatocytes | 10 | - |[5] | | | Compound 23 | Human | Hepatocytes | 11 | - |[5] | | | | Rat | Hepatocytes | 15 | - |[5] | | Pyrazolopyrimidines | Compound 1 | Human | Liver Microsomes | - | <20 |[7] | | | Compound 2 | Human | Liver Microsomes | - | >90 |[7] | | | Compound 5 | Human | Liver Microsomes | - | ~85 |[7] |
Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes is a major cause of drug-drug interactions. IC50 values are determined to assess the inhibitory potential of a compound against various CYP isoforms.
Table 3: Comparison of CYP450 Inhibition (IC50, µM) of Novel Pyridine Derivatives
| Compound Class | Compound | CYP1B1 | CYP3A4 | Reference |
| Estrane-Pyridine Hybrids | 2-(pyridin-3-yl)-estradiol | 0.011 | - | |
| 2-(pyridin-4-yl)-estradiol | 0.032 | - | ||
| Desoxyritonavir Analogs | Pyridine-substituted | - | 2-4 fold more potent than Ritonavir |
In Vivo Pharmacokinetic Profile Comparison in Rats
In vivo pharmacokinetic studies in animal models, such as rats, are crucial for understanding the disposition of a drug candidate in a whole organism and for predicting its human pharmacokinetics.
Table 4: Comparison of In Vivo Pharmacokinetic Parameters of Novel Pyridine Derivatives in Rats
| Compound Class | Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference | |---|---|---|---|---|---|---|---|---|---|---| | NCINIs | Compound 20 | IV | 2 | - | - | 1.9 | - | 7.9 | 1.0 | - |[5] | | | | PO | 10 | - | - | - | - | - | - | 25 |[5] | | | Compound 23 | IV | 2 | - | - | 2.5 | - | 6.8 | 1.4 | - |[5] | | | | PO | 10 | - | - | - | - | - | - | 30 |[5] | | Pyridine (parent) | Pyridine | IP | 100 | - | - | 7 | - | - | - | - |[8] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Half-life; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a standard method to predict intestinal drug absorption.
Workflow for Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 permeability assay.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The cell monolayers are washed with a transport buffer. The test compound is then added to either the apical (A) side (for A-to-B transport, simulating absorption) or the basolateral (B) side (for B-to-A transport, assessing efflux).
-
Sampling: Samples are collected from the receiver compartment at various time points.
-
Quantification: The concentration of the test compound in the samples is determined using a validated analytical method, typically LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Protocol:
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) in a phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
In Vivo Pharmacokinetic Study in Rats
This study design provides essential information on the in vivo behavior of a compound after administration.
Workflow for In Vivo Pharmacokinetic Study in Rats
Caption: Workflow of an in vivo pharmacokinetic study in rats.
Protocol:
-
Animal Dosing: The test compound is administered to rats, typically Sprague-Dawley or Wistar strains, via the desired route (e.g., intravenous bolus, oral gavage).
-
Blood Collection: Blood samples are collected at various time points post-dose from a suitable site, such as the tail vein or jugular vein.
-
Plasma Preparation: Blood samples are processed by centrifugation to separate the plasma.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters.
Conclusion
The pharmacokinetic and ADME properties of novel pyridine derivatives are critical to their success as drug candidates. This guide provides a comparative overview of these properties for different classes of pyridine compounds, highlighting the importance of early and comprehensive profiling. The presented data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the rational design and selection of pyridine-based molecules with optimized pharmacokinetic profiles for clinical advancement.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme | MDPI [mdpi.com]
- 8. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol: A Potential Modulator of the TRPV3 Ion Channel
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol, focusing on its potential cross-reactivity and target selectivity within the context of Transient Receptor Potential Vanilloid 3 (TRPV3) channel modulation. While direct experimental data for this specific compound is limited, its structural similarity to known potent and selective TRPV3 antagonists suggests it as a compound of significant interest for further investigation.
The pyridin-2-yl-methanol scaffold has been identified as a promising starting point for the development of antagonists for the TRPV3 ion channel, a key player in pain sensation, inflammation, and skin disorders.[1] This guide leverages data from a comprehensive study on pyridin-2-yl-methanol derivatives to establish a framework for evaluating the potential of this compound.
Introduction to Target: TRPV3
The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes, as well as in dorsal root ganglia and the spinal cord.[1] Its activation by thermal stimuli (innocuous warm temperatures) and chemical agonists leads to an influx of Ca²⁺ and Na⁺ ions. This signaling cascade is implicated in a variety of physiological and pathophysiological processes, including thermosensation, pain perception, hair growth, and skin barrier function. Consequently, the development of selective TRPV3 modulators is a promising therapeutic strategy for a range of conditions.
Comparative Compounds
For the purpose of this guide, we will compare the target compound, This compound , with two key compounds from the study by Gomtsyan et al. (2016) which established the potential of the pyridin-2-yl-methanol scaffold for TRPV3 antagonism:
-
Compound 5a: The initial lead compound with a pyridin-2-yl-methanol core.
-
Compound 74a: A highly optimized and selective TRPV3 antagonist developed from compound 5a.
Quantitative Data Summary
Direct experimental data for this compound is not publicly available. The following table summarizes the reported in vitro activity of the comparator compounds against the human TRPV3 channel.
| Compound | Structure | Target | Assay Type | IC50 (µM) |
| This compound | hTRPV3 | Not Available | Not Available | |
| Compound 5a | Structurally related pyridin-2-yl-methanol derivative | hTRPV3 | Ca²⁺ influx | 1.2 |
| Compound 74a | Optimized pyridin-2-yl-methanol derivative | hTRPV3 | Ca²⁺ influx | 0.038 |
Data for compounds 5a and 74a are sourced from Gomtsyan et al., J Med Chem 2016.
The significant increase in potency from the lead compound (5a) to the optimized antagonist (74a) highlights the tractability of the pyridin-2-yl-methanol scaffold for developing highly active TRPV3 modulators. The structural similarity of this compound to this class of compounds suggests it may also exhibit activity at the TRPV3 channel.
Target Selectivity Profile of Comparator Compound 74a
A critical aspect of drug development is ensuring target selectivity to minimize off-target effects. The optimized antagonist, compound 74a, was profiled against a broad panel of receptors and ion channels, demonstrating a high degree of selectivity for TRPV3. The absence of significant binding to other targets underscores the potential for developing safe therapeutics based on this chemical scaffold. While the specific selectivity panel data for 74a is found in the supplementary information of the original publication, the authors report no significant off-target interactions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis, based on the procedures described by Gomtsyan et al. for the evaluation of pyridin-2-yl-methanol derivatives.
In Vitro hTRPV3 Ca²⁺ Influx Assay
This assay is designed to measure the ability of a compound to inhibit the influx of calcium through the human TRPV3 ion channel upon activation by an agonist.
Cell Culture:
-
Human embryonic kidney (HEK293) cells stably expressing the human TRPV3 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Assay Procedure:
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Incubation: After dye loading, the cells are washed, and the test compounds (at various concentrations) are added. The plates are incubated for a further 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the addition of a TRPV3 agonist (e.g., 2-APB). The fluorescence intensity is then monitored over time to measure the influx of calcium.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is calculated. The inhibitory effect of the test compounds is determined by comparing the response in the presence of the compound to the response in the absence of the compound (vehicle control). IC50 values are calculated using a non-linear regression analysis.
Visualizations
TRPV3 Signaling Pathway
Activation of the TRPV3 channel leads to an influx of calcium ions, which triggers a downstream signaling cascade. In keratinocytes, this can lead to the activation of various cellular processes, including proliferation and the release of inflammatory mediators.
Caption: TRPV3 activation leads to Ca²⁺ influx and downstream signaling.
Experimental Workflow for In Vitro Screening
The process of identifying and characterizing potential TRPV3 modulators involves a series of well-defined experimental steps.
Caption: Workflow for identifying and characterizing TRPV3 antagonists.
Conclusion
While direct experimental validation is pending, the structural characteristics of This compound position it as a compelling candidate for investigation as a TRPV3 channel modulator. The established potency and selectivity of structurally related compounds, such as compound 74a, provide a strong rationale for its inclusion in screening campaigns targeting TRPV3. Further experimental evaluation, following the protocols outlined in this guide, is warranted to determine its precise activity and selectivity profile. The insights gained from such studies will be invaluable for the development of novel therapeutics for pain, inflammation, and dermatological disorders.
References
Comparative Docking Analysis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol and Alternative Compounds Targeting Apoptosis Signal-Regulating Kinase 1 (ASK1)
For Immediate Release:
This guide provides a comparative analysis of the docking studies of a novel pyridin-2-yl urea derivative, structurally related to (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol, against the therapeutic target Apoptosis Signal-Regulating Kinase 1 (ASK1). The performance of this compound is compared with the clinical-stage inhibitor Selonsertib and a non-pyridine, non-urea based benzothiazole derivative. This document is intended for researchers, scientists, and drug development professionals interested in the structure-based design of ASK1 inhibitors.
Introduction to ASK1 as a Therapeutic Target
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical component of cellular stress response pathways.[1] Activated by various stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 initiates a signaling cascade that leads to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][2] Dysregulation of the ASK1 signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention.[2][3]
Comparative Docking Performance of ASK1 Inhibitors
The following table summarizes the in silico docking performance of three distinct chemical scaffolds against the ATP-binding site of ASK1. The data is compiled from published research to provide a standardized comparison.
| Compound Class | Representative Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyridin-2-yl Urea | Compound 6 | Human ASK1 | -8.63 | Gln756, Val757 |
| Urea-based (Clinical) | Selonsertib (GS-4997) | Human ASK1 | Not explicitly stated, but used as a positive control for comparison | Gln756, Val757 |
| Benzothiazole Derivative | BPyO-34 | Human ASK1 | Not explicitly stated (IC50 = 0.52µM) | Not explicitly detailed in the abstract |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of docking studies. The following protocols are based on the methodologies reported in the cited literature.
Molecular Docking of Pyridin-2-yl Urea Derivatives and Selonsertib[2]
1. Protein Preparation:
-
The co-crystal structure of the human ASK1 catalytic domain was obtained from the Protein Data Bank (PDB code: 6XIH).
-
The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger software suite. This process included the addition of hydrogen atoms, assignment of bond orders, and optimization of the hydrogen-bonding network. The protonation states of the residues were predicted at a pH of 7.0.
2. Ligand Preparation:
-
The three-dimensional structures of the pyridin-2-yl urea derivatives and Selonsertib were generated.
-
The ligands were prepared using the LigPrep module of the Schrödinger suite, which generates various tautomers, stereoisomers, and ionization states at a physiological pH of 7.0 ± 0.5.
3. Receptor Grid Generation:
-
A receptor grid was generated using the Glide module of the Schrödinger suite. The grid box was centered on the co-crystallized ligand in the PDB structure to define the active site for docking.
4. Molecular Docking:
-
Molecular docking was performed using the Glide module in Standard Precision (SP) mode.
-
The docking poses were analyzed, and the best-scoring conformation for each ligand was determined based on the Glide docking score.
Molecular Docking of Benzothiazole Derivatives[3][4]
1. Protein and Ligand Preparation:
-
A three-dimensional model of the human ASK1 kinase domain was utilized.
-
The structures of the benzothiazole derivatives were built and optimized.
2. Virtual Screening and Docking:
-
A virtual screening protocol was employed to dock a library of compounds into the ATP-binding site of the ASK1 model.
-
The specific software and detailed parameters for the docking protocol were not available in the provided search results. However, such studies typically involve energy minimization of the ligand and receptor, definition of the binding site, and the use of a scoring function to rank the potential binding poses.
3. Validation:
-
The docking protocol is typically validated by redocking a known co-crystallized ligand into the binding site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the in silico methodology, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of apoptosis signal-regulating kinase 1 (ASK1) inhibitors among the derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol and known inhibitors
An objective comparison of drug candidates is crucial for researchers and drug development professionals. This guide provides a head-to-head comparison of known inhibitors targeting the Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key regulator in innate immunity. While the inhibitory activity of "(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol" is not documented in publicly available literature, this guide will focus on well-characterized ENPP1 inhibitors, offering a valuable resource for researchers in the field.
ENPP1: A Key Regulator of the cGAS-STING Pathway
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in various physiological processes.[1][2] Notably, ENPP1 has been identified as the primary enzyme responsible for the hydrolysis of extracellular cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4][5] The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and triggering an immune response, including the production of type I interferons.[1][6]
In the tumor microenvironment, cancer cells can release cGAMP, which would ideally activate the STING pathway in surrounding immune cells, leading to an anti-tumor immune response.[3] However, ENPP1 on the surface of cancer cells can degrade this extracellular cGAMP, effectively dampening the anti-tumor immune response.[3][4][7] This makes ENPP1 an attractive therapeutic target for cancer immunotherapy.[3][8] By inhibiting ENPP1, the concentration of extracellular cGAMP can be increased, leading to a more robust activation of the STING pathway and enhanced anti-tumor immunity.[3][9] Several ENPP1 inhibitors are currently under investigation, with some advancing to clinical trials for the treatment of advanced solid tumors.[9]
Performance Comparison of Known ENPP1 Inhibitors
The following table summarizes the inhibitory potency of several known ENPP1 inhibitors. The inhibitors are categorized into nucleotide-based and non-nucleotide-based compounds. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are provided as measures of their potency.
| Inhibitor Name/Class | Type | Target | IC50 / Ki | Reference |
| Quinazoline-4-piperidine sulfamide analog (compound 7c) | Non-Nucleotide-Based | ENPP1 | Ki = 58 nM (0.058 µM) | [1] |
| SR-8314 | Non-Nucleotide-Based | ENPP1 | Ki = 0.079 µM | [1] |
| MV-626 | Non-Nucleotide-Based | ENPP1 | - | [1] |
| Enpp-1-IN-19 | Non-Nucleotide-Based | ENPP1 | IC50 = 68 nM | [10] |
| Enpp-1-IN-20 | Non-Nucleotide-Based | ENPP1 | IC50 = 0.09 nM | [10] |
| OC-1 | Non-Nucleotide-Based | ENPP1 | Ki < 10 nM | [11] |
| RBS2418 | - | ENPP1 | - | [9] |
| TXN10128 | - | ENPP1 | - | [9] |
| SR-8541A | - | ENPP1 | - | [9] |
| Suramin | Non-Nucleotide-Based | ENPP1 | IC50 = 2.7 µM | [1] |
| Heparin | Non-Nucleotide-Based | ENPP1 | IC50 = 100 µM | [1] |
| Adenine Nucleotide Derivatives | Nucleotide-Based | ENPP1 | - | [1] |
Experimental Protocols
Determination of IC50 for ENPP1 Inhibitors using a cGAMP Hydrolysis Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against ENPP1, based on the hydrolysis of its substrate, cGAMP.
1. Materials and Reagents:
-
Recombinant human ENPP1 enzyme
-
2'3'-cGAMP (substrate)
-
Test inhibitor compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2 and ZnCl2)
-
Detection reagent (e.g., a phosphodiesterase assay kit that measures AMP or GMP production)
-
96-well microplates
-
Microplate reader
2. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. The final concentrations should span a range that is expected to inhibit the enzyme activity from 0% to 100%.
-
Enzyme and Substrate Preparation: Prepare working solutions of ENPP1 and cGAMP in the assay buffer at appropriate concentrations. The concentration of cGAMP should be at or near its Michaelis constant (Km) for ENPP1 for competitive inhibitors.
-
Assay Reaction:
-
Add a fixed volume of the test inhibitor dilution to the wells of a 96-well plate. Include control wells with buffer only (for 100% activity) and a known potent inhibitor (for 0% activity).
-
Add a fixed volume of the ENPP1 enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the cGAMP substrate solution to all wells.
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the amount of product (AMP or GMP) formed using a suitable detection reagent and a microplate reader. The signal will be proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[12]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for evaluating ENPP1 inhibitors.
Caption: ENPP1-mediated hydrolysis of cGAMP in the cGAS-STING pathway.
Caption: A typical workflow for the development of ENPP1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pnas.org [pnas.org]
- 8. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. ascopubs.org [ascopubs.org]
- 12. courses.edx.org [courses.edx.org]
Safety Operating Guide
Safe Disposal of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol: A Guide for Laboratory Professionals
For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential procedures for the safe and compliant disposal of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of its constituent functional groups—a pyridine ring, a pyrrolidine ring, and a methanol group—and general best practices for laboratory chemical waste management.
The proper handling and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This compound should be treated as a hazardous chemical due to the potential hazards associated with its chemical structure. Pyridine and its derivatives can be flammable, toxic, and irritating.[1][2] Pyrrolidine is also known to be flammable and corrosive. Therefore, all waste containing this compound must be managed as hazardous waste.
I. Immediate Safety and Hazard Assessment
Before beginning any disposal process, it is crucial to be aware of the potential hazards and to utilize appropriate personal protective equipment (PPE). The primary hazards associated with compounds similar to this compound include:
-
Toxicity: May be harmful if swallowed, and can cause skin and eye irritation.[3][4]
-
Flammability: As with many organic solvents and compounds, there is a risk of flammability.[5][6]
-
Environmental Hazard: Improper disposal can lead to environmental contamination. Do not dispose of this chemical down the drain or in regular trash.[2][3]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[1] | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7] | To prevent skin contact and absorption. |
| Body Protection | A standard laboratory coat.[1] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of potential vapors.[7][8] | To prevent respiratory irritation. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste.[1]
Step 1: Waste Segregation
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids.[9]
Step 2: Container Selection and Labeling
-
Collect the waste in a dedicated, chemically resistant container, such as a glass or high-density polyethylene (HDPE) bottle with a secure, leak-proof cap.[10][11]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, flammable).[10]
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be cool and away from sources of ignition.[5] It is good practice to use secondary containment to mitigate potential leaks or spills.[11]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
-
Provide the disposal contractor with all available information about the waste, including its chemical name and potential hazards.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a universal binder.[1][3] Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[3]
-
Major Spills: For larger spills, evacuate the area and immediately contact your institution's EHS department.[1]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. actylislab.com [actylislab.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary
The primary hazards associated with (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol are inferred from its pyridine and pyrrolidine functional groups. Pyridine derivatives are often toxic, flammable, and can cause irritation to the skin, eyes, and respiratory system.[1][2] Inhalation of vapors or skin contact should be minimized.[1] It is crucial to handle this compound in a well-ventilated area.[1][2]
Potential Health Effects:
-
Inhalation: May cause respiratory irritation, headaches, dizziness, and nausea.[1][2]
-
Skin Contact: May cause skin irritation.[3] Prolonged contact can lead to more severe irritation.
-
Eye Contact: May cause serious eye irritation.[3]
-
Ingestion: May be harmful if swallowed.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety goggles with side-shields or chemical splash goggles.[1][4] | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[1][4][5] | Laboratory coat.[1][4] | Required to be handled in a certified chemical fume hood.[1][6] |
| Conducting Reactions | Safety goggles with side-shields or chemical splash goggles.[1][4] | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[1][4][5] | Laboratory coat.[1][4] | Required to be handled in a certified chemical fume hood.[1][6] |
| Handling Spills | Safety goggles and face shield.[5] | Chemical-resistant gloves (e.g., Butyl rubber).[4][6] | Laboratory coat or chemical-resistant apron.[5][6] | A full-face respirator with appropriate organic vapor cartridges may be necessary depending on the spill size.[6] |
| Waste Disposal | Safety goggles.[5] | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[5] | Laboratory coat.[5] | Not generally required if containers are sealed and handled properly in a well-ventilated area.[5] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Standard Handling Procedure:
-
PPE: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Dispensing: When weighing or transferring the solid, handle it gently to avoid creating dust. For solutions, transfer liquids carefully to avoid splashes.
-
Labeling: All containers holding the compound must be clearly labeled with the chemical name and associated hazards.[6]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][6]
-
-
Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent and then wash with soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then eye/face protection, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Spill Response Plan
-
Small Spills (within a fume hood):
-
Containment: Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[2][4] Do not use combustible materials.
-
Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuation: Evacuate the immediate area and alert others.
-
Ventilation: Ensure the area is well-ventilated, if safe to do so.
-
EHS Notification: Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.[4]
-
Waste Containers:
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards (e.g., Toxic, Irritant).
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[4]
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor. Never pour chemical waste down the drain.[2]
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
